N6,N6-Dimethyl-xylo-adenosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8+,9-,12-/m1/s1 |
InChI 键 |
WVGPGNPCZPYCLK-IQEPQDSISA-N |
手性 SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N6,N6-Dimethyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,N6-Dimethyl-xylo-adenosine is a synthetically modified nucleoside analog characterized by a xylofuranose (B8766934) sugar moiety and a dimethylated N6 position on the adenine (B156593) base. As an adenosine (B11128) analog, it holds potential for investigation in various therapeutic areas, particularly in cancer research and as a modulator of purinergic signaling. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and a detailed (proposed) synthesis protocol. Furthermore, this document outlines its known biological activities, with a focus on its interaction with adenosine receptors and the subsequent signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel nucleoside-based therapeutics.
Chemical Properties
This compound is a purine (B94841) nucleoside analog. Its core structure consists of an adenine base, a xylofuranose sugar, and two methyl groups at the N6 position of the adenine.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₅O₄ | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
| CAS Number | 669055-52-1 | [1] |
| Appearance | Solid (predicted) | |
| LogP (octanol-water) | -0.2 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
| Rotatable Bonds | 3 | [1] |
Spectroscopic Data (Reference Data for N6,N6-Dimethyladenosine)
Table 2: Reference Mass Spectrometry Data for N6,N6-Dimethyladenosine
| Ion | m/z (experimental) | Fragmentation | Reference |
| [M+H]⁺ | 296.1 | Parent Ion | [2] |
| Fragment | 164.0 | [Adenine + 2CH₃]⁺ | [2] |
Experimental Protocols
Proposed Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on established methods for the synthesis of xylo-adenosine analogs and N6-substituted adenosines, a plausible synthetic route can be proposed. The following protocol is a conceptual workflow and would require optimization and characterization at each step.
Workflow for the Proposed Synthesis:
Methodology:
-
Protection of D-Xylose: The hydroxyl groups of D-xylose would first be protected to prevent unwanted side reactions. This can be achieved using standard protecting groups such as acetonides or acetyl groups.
-
Activation of the Anomeric Carbon: The anomeric carbon of the protected xylose would then be activated to facilitate glycosylation. This is typically done by converting it to a good leaving group, for example, by acetylation or silylation.
-
Glycosylation: The activated xylose derivative would be coupled with 6-chloropurine using a Lewis acid catalyst in a Vorbrüggen glycosylation reaction. This step is crucial for forming the N-glycosidic bond with the desired β-stereochemistry.
-
Amination: The 6-chloro group of the purine ring is then displaced by reaction with dimethylamine to introduce the N6,N6-dimethyl functionality.
-
Deprotection: Finally, the protecting groups on the xylose moiety are removed under appropriate acidic or basic conditions to yield the final product, this compound.
-
Purification: The final compound would be purified using techniques such as column chromatography and recrystallization.
Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and stereochemistry of the synthesized this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC would be essential to assign all proton and carbon signals and to confirm the connectivity and the xylo- configuration of the sugar.
2.2.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). The expected [M+H]⁺ ion would be at m/z 296.1353. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which is expected to show a characteristic fragment at m/z 164.0931 corresponding to the dimethylated adenine base.[3][2]
Biological Activity and Signaling Pathways
This compound is an adenosine analog and, as such, is expected to interact with adenosine receptors. The N6-dimethylated adenosine (with a ribose sugar) has been identified as an endogenous ligand for the A3 adenosine receptor.[3] This interaction is significant as the A3 receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and cancer.
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor by an agonist like this compound is expected to initiate a downstream signaling cascade. A3 receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]
The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, resulting in diverse cellular responses. These can include anti-inflammatory effects and the regulation of cell growth and proliferation, which aligns with the observed anti-cancer potential of some adenosine analogs.
Experimental Workflow for Assessing Receptor Activity
To confirm the activity of this compound on the A3 adenosine receptor and its downstream effects, a series of in vitro experiments can be performed.
Methodology:
-
Receptor Binding Assays: Competitive binding assays using a radiolabeled A3 receptor antagonist would be performed to determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor.
-
cAMP Accumulation Assays: Cells expressing the A3 adenosine receptor would be treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound. The intracellular cAMP levels would then be measured to determine the compound's ability to inhibit adenylyl cyclase activity and its potency (EC₅₀).
-
Downstream Signaling Analysis: The effect on downstream signaling pathways can be assessed by techniques such as Western blotting to measure changes in the phosphorylation status of key signaling proteins like CREB (cAMP response element-binding protein).
Conclusion
This compound is a promising nucleoside analog with potential therapeutic applications. Its chemical properties and proposed synthesis provide a solid foundation for further research and development. The likely interaction with the A3 adenosine receptor and the subsequent modulation of the cAMP signaling pathway highlight a clear mechanism of action that warrants further investigation, particularly in the context of cancer and inflammatory diseases. This technical guide serves as a comprehensive starting point for scientists and researchers aiming to explore the full potential of this intriguing molecule.
References
An In-depth Technical Guide to the Synthesis and Characterization of N6,N6-Dimethyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,N6-Dimethyl-xylo-adenosine is a synthetic nucleoside analog of adenosine (B11128), characterized by a xylofuranose (B8766934) sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base. As a member of the adenosine analog family, it holds potential for investigation in various therapeutic areas, particularly in oncology, due to the established role of similar compounds in modulating cell signaling pathways related to cell proliferation and death. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed protocols for its characterization, and an exploration of the potential biological signaling pathways it may influence. The information presented herein is based on established chemical principles and data from structurally related compounds due to the limited availability of specific literature on this compound.
Introduction
Adenosine and its analogs are crucial in numerous physiological processes and have been extensively studied for their therapeutic potential. Modifications to the ribose sugar or the purine (B94841) base can significantly alter the biological activity, selectivity, and metabolic stability of these nucleosides. The replacement of the natural ribose with xylose in this compound introduces a change in the stereochemistry at the 2' and 3' positions of the sugar ring, which can affect its interaction with enzymes and receptors. The dimethylation at the N6 position of the adenine base is known to influence receptor binding affinity and can prevent deamination, thereby prolonging the compound's biological effects. This guide aims to provide a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this specific adenosine analog.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Vorbrüggen glycosylation, a widely used method for the formation of the N-glycosidic bond in nucleosides.[1][2][3] This approach involves the coupling of a silylated nucleobase with a protected sugar derivative.
The overall synthetic strategy can be divided into three main stages:
-
Preparation of a protected xylofuranose donor.
-
Vorbrüggen glycosylation with N6,N6-dimethyladenine.
-
Deprotection to yield the final product.
Experimental Protocols
2.1.1. Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose (Protected Xylose Donor)
-
Starting Material: D-xylose.
-
Procedure:
-
D-xylose is first converted to its furanose form and then protected with benzoyl groups. A common method involves treating D-xylose with benzoyl chloride in pyridine (B92270).
-
The anomeric hydroxyl group is then acetylated using acetic anhydride (B1165640) in the presence of a catalyst such as pyridine or a Lewis acid to yield the per-acylated xylofuranose.
-
Reaction:
-
D-xylose + Benzoyl Chloride (excess) in Pyridine -> 2,3,5-tri-O-benzoyl-D-xylofuranose
-
2,3,5-tri-O-benzoyl-D-xylofuranose + Acetic Anhydride in Pyridine -> 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose
-
-
-
Purification: The product is purified by column chromatography on silica (B1680970) gel.
2.1.2. Vorbrüggen Glycosylation
-
Reactants: 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose and N6,N6-dimethyladenine.
-
Procedure:
-
N6,N6-dimethyladenine is silylated to enhance its nucleophilicity and solubility. This is typically achieved by refluxing with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an aprotic solvent like acetonitrile.
-
The protected xylose donor is then added to the solution of the silylated base.
-
A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4), is added to promote the glycosylation reaction.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC).
-
Reaction:
-
N6,N6-dimethyladenine + BSA -> Silylated N6,N6-dimethyladenine
-
Silylated N6,N6-dimethyladenine + 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose --(TMSOTf)--> Protected this compound
-
-
-
Purification: The crude product is purified by column chromatography.
2.1.3. Deprotection
-
Starting Material: Protected this compound.
-
Procedure:
-
The benzoyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deprotection).
-
The reaction is typically carried out at room temperature and monitored by TLC.
-
Upon completion, the reaction is neutralized with an acid (e.g., acetic acid or a resin), and the solvent is evaporated.
-
Reaction:
-
Protected this compound + NaOMe in MeOH -> this compound
-
-
-
Purification: The final product is purified by recrystallization or column chromatography.
References
N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog. Due to the limited availability of primary literature detailing a complete structural analysis of this specific compound, this document outlines the essential experimental protocols and expected data based on the well-established characterization of closely related nucleosides.
Physicochemical and Structural Properties
This compound is a modified nucleoside characterized by a dimethylated exocyclic amine on the adenine (B156593) base and a xylofuranose (B8766934) sugar moiety.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C12H17N5O4 | [2] |
| Molecular Weight | 295.29 g/mol | [2] |
| CAS Number | 669055-52-1 | [2] |
| SMILES | O[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1N(C=N2)C3=C2C(N(C)C)=NC=N3 | |
| Solubility | Soluble in DMSO (10 mM) | |
| Target | Nucleoside Antimetabolite/Analog | |
| Research Area | Cancer, Cell Cycle/DNA Damage |
Proposed Synthesis and Purification
The synthesis of this compound would likely follow established protocols for the modification of nucleosides. A plausible synthetic route would involve the dimethylation of a protected xylo-adenosine precursor.
Experimental Protocol: Synthesis and Purification
-
Protection of Xylo-adenosine: The hydroxyl groups of the xylofuranose ring of a starting material like 9-β-D-xylofuranosyladenine are protected using a suitable protecting group (e.g., acetyl or silyl (B83357) groups) to prevent side reactions.
-
Dimethylation of the N6-amino group: The protected xylo-adenosine is then subjected to reductive amination or direct alkylation to introduce the two methyl groups at the N6 position of the adenine base.
-
Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions to yield the final product, this compound.
-
Purification: The crude product is purified using techniques such as column chromatography (e.g., silica (B1680970) gel) or preparative high-performance liquid chromatography (HPLC) to achieve high purity (≥95%).[2][3]
Structure Elucidation Methodologies
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the precise connectivity and stereochemistry of the molecule. Expected data would include 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Expected 1H and 13C NMR Data (Hypothetical):
| Atom Position | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| H-2 | ~8.2 | ~152 |
| H-8 | ~8.0 | ~140 |
| N(CH3)2 | ~3.5 (singlet, 6H) | ~38 |
| H-1' | ~6.0 (doublet) | ~90 |
| H-2' | ~4.5 | ~75 |
| H-3' | ~4.3 | ~74 |
| H-4' | ~4.1 | ~85 |
| H-5'a, H-5'b | ~3.8, ~3.7 | ~62 |
Note: These are estimated values based on related adenosine analogs and would need to be confirmed by experimental data.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 column is typically used for separation.[3]
-
Mass Analysis: The mass spectrometer is operated in positive ion mode. A full scan would be performed to identify the parent ion [M+H]+.
-
Fragmentation Analysis (MS/MS): The parent ion is fragmented, and the resulting daughter ions are analyzed to confirm the structure. A key fragmentation would be the loss of the xylose sugar moiety, resulting in a fragment corresponding to the N6,N6-dimethyladenine base.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]+ | 296.14 |
| [M+Na]+ | 318.12 |
| [N6,N6-dimethyladenine+H]+ | 164.09 |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the xylofuranose ring, single-crystal X-ray diffraction is the gold standard. This would require growing a suitable crystal of the compound.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been extensively studied, its structural similarity to other adenosine analogs suggests potential interactions with pathways regulated by adenosine receptors and those involved in nucleic acid metabolism.[2][4] The related compound, N6,N6-Dimethyladenosine (with a ribose sugar), is known to be an AKT inhibitor and an endogenous A3 adenosine receptor ligand.[4]
The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound, starting from its synthesis and leading to the assessment of its impact on cellular signaling.
References
The Biological Activity of N6,N6-Dimethyl-xylo-adenosine: A Technical Overview for Researchers
Disclaimer: Direct experimental data on the biological activity of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its classification as an adenosine (B11128) analog and extrapolates potential mechanisms and experimental approaches from related compounds. The information presented herein is intended as a foundational resource to stimulate and guide future research.
Introduction
This compound is a synthetic adenosine analog characterized by a xylose sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1][2] Like other purine (B94841) nucleoside analogs, it holds potential for therapeutic applications due to its structural similarity to endogenous nucleosides, which allows it to interact with various cellular pathways.[3][4] Adenosine analogs are known to exhibit a range of biological activities, including vasodilation and potential anticancer properties.[3][4][5] this compound is also suggested to be an adenosine receptor agonist, which could be instrumental in studying cardiovascular, respiratory, and central nervous system disorders.[1]
It is crucial to distinguish this compound from the extensively studied N6-methyladenosine (m6A). The latter is a critical epigenetic modification of RNA, whereas this compound is a synthetic nucleoside analog.[6][7] This guide will focus exclusively on the potential biological activities of the synthetic compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 669055-52-1 | [1] |
| Molecular Formula | C12H17N5O4 | [1][2] |
| Molecular Weight | 295.29 g/mol | [2] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO |
Hypothesized Biological Activity and Signaling Pathways
While direct experimental evidence is lacking, the biological activity of this compound can be hypothesized based on its structural similarity to adenosine and other N6-substituted analogs.
Adenosine Receptor Agonism
As an adenosine analog, this compound is predicted to act as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1] Activation of these G protein-coupled receptors can trigger a variety of downstream signaling cascades, influencing physiological processes such as vasodilation, inflammation, and neurotransmission.[8] The specific receptor subtype affinity and the resulting downstream effects of this compound remain to be experimentally determined.
Caption: Hypothesized Adenosine Receptor Signaling Pathway.
Potential Anticancer Activity
Many nucleoside analogs exhibit anticancer properties by interfering with nucleic acid synthesis or by modulating key signaling pathways involved in cell proliferation and survival.[3][4] Based on the activities of related compounds, this compound could potentially influence pathways such as PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK.[6] However, it is important to reiterate that these are speculative pathways based on the broader class of adenosine analogs and require experimental validation for this compound.
Caption: Potential Modulation of Cancer-Related Signaling Pathways.
Proposed Experimental Protocols for Characterization
Given the lack of specific data, a systematic experimental approach is required to elucidate the biological activity of this compound. The following outlines a potential workflow.
General Experimental Workflow
A logical progression of experiments would involve initial in vitro characterization of receptor binding and cellular effects, followed by more complex cell-based assays to determine the mechanism of action.
Caption: Proposed Experimental Workflow for Characterization.
Detailed Methodologies
The following are generalized protocols that would need to be optimized for the specific experimental conditions.
4.2.1. Adenosine Receptor Binding Assays
-
Objective: To determine the binding affinity and selectivity of this compound for the four adenosine receptor subtypes.
-
Methodology:
-
Prepare cell membrane fractions from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Perform competitive radioligand binding assays using a known high-affinity radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).
-
Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki values from the IC50 values determined from the concentration-response curves.
-
4.2.2. Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic and cytostatic effects of this compound on various cell lines (e.g., cancer cell lines and normal cell lines).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial ATP-based luminescence assay.
-
Measure absorbance or luminescence and calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) values from the dose-response curves.
-
4.2.3. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of this compound on key signaling proteins.
-
Methodology:
-
Treat cells with this compound at a predetermined effective concentration for various time points.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, IκBα) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the biological activity of this compound. The following tables are presented as templates for organizing future experimental findings.
Table 1: Adenosine Receptor Binding Affinity (Ki in nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| e.g., MCF-7 | Data not available | Data not available | Data not available |
| e.g., A549 | Data not available | Data not available | Data not available |
| e.g., HEK293 | Data not available | Data not available | Data not available |
Conclusion
This compound is a synthetic nucleoside analog with potential biological activities stemming from its structural similarity to adenosine. While it is hypothesized to act as an adenosine receptor agonist and may possess anticancer properties, there is a clear need for rigorous experimental investigation to validate these claims. The experimental framework and methodologies outlined in this guide provide a roadmap for researchers to systematically characterize the biological profile of this compound. Future studies are essential to determine its mechanism of action, identify its molecular targets, and evaluate its therapeutic potential.
References
- 1. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of N6,N6-Dimethyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. This guide provides a comprehensive overview based on its classification as an adenosine (B11128) analog and extrapolates potential mechanisms from the well-documented biological activities of related molecules, such as N6-methyladenosine (m6A) and other xyloadenosine analogs. The information and protocols herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction to this compound
This compound is a synthetic adenosine analog characterized by a dimethylated nitrogen at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose.[1] As a nucleoside analog, it is classified as a nucleoside antimetabolite.[2] Like other adenosine analogs, it is being investigated for its potential therapeutic effects, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[3][4][5] Its structural modifications may confer unique biochemical properties, such as altered enzymatic recognition and metabolic stability, compared to endogenous adenosine.
Hypothesized Mechanisms of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other modified adenosines, particularly N6-methyladenosine (m6A), and its general classification as an adenosine analog, several potential mechanisms can be hypothesized.
Interaction with Adenosine Receptors
One proposed mechanism is the interaction with adenosine receptors. This compound is suggested to act as an adenosine receptor agonist, which could be instrumental in studying cardiovascular and respiratory conditions, as well as central nervous system dysfunctions.[6] Extracellular adenosine regulates a variety of physiological processes by binding to G protein-coupled adenosine receptors (A1, A2A, A2B, and A3).[7] Agonism at these receptors can modulate intracellular cyclic AMP (cAMP) levels and activate various signaling cascades, influencing processes like vasodilation and neurotransmission.[7]
Modulation of RNA Methylation and Function
A primary hypothesized mechanism revolves around the well-established role of N6-methyladenosine (m6A) in RNA modification. m6A is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating mRNA splicing, nuclear export, stability, and translation.[8] This process is dynamically regulated by "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (m6A-binding proteins like the YTH domain family) proteins.[1]
Given its structure, this compound could potentially interfere with this process in several ways:
-
Competitive Inhibition of Reader Proteins: It may act as a competitive inhibitor by binding to the m6A-binding pockets of reader proteins, thereby disrupting their interaction with m6A-containing mRNA.[8]
-
Altered Recognition by Writers and Erasers: The dimethylation and the xylo-configuration could affect its recognition and processing by the writer and eraser enzymes, potentially leading to dysregulation of the cellular m6A landscape.
The diagram below illustrates the central role of m6A modulation in cellular signaling, a pathway that this compound could potentially influence.
Impact on Cellular Signaling Pathways
Dysregulation of m6A homeostasis is known to impact major signaling pathways crucial for cell survival, proliferation, and inflammation.[1] Therefore, this compound, by potentially interfering with m6A-dependent processes, could modulate these key cascades:
-
PI3K-AKT Signaling: Involved in cell survival and proliferation.
-
NF-κB Signaling: A key regulator of inflammation and immune responses.
-
Wnt/β-catenin Pathway: Crucial for development and often implicated in cancer.
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.
The following diagram illustrates the potential downstream effects of modulating m6A reader proteins on these critical signaling pathways.
Quantitative Data Summary
| Parameter | Cell Line / Model | Concentration / Dose | Result | Reference |
| IC₅₀ (Cell Viability) | e.g., MCF-7, HeLa | (µM) | (e.g., % inhibition, µM) | |
| Binding Affinity (Kd) | e.g., YTHDF2 | (nM) | (nM) | |
| Enzyme Inhibition (Ki) | e.g., METTL3 | (µM) | (µM) | |
| Apoptosis Induction | e.g., Jurkat | (µM) | (e.g., % Annexin V positive cells) | |
| Cell Cycle Arrest | e.g., A549 | (µM) | (e.g., % cells in G2/M phase) | |
| In Vivo Efficacy | e.g., Xenograft | (mg/kg) | (e.g., % tumor growth inhibition) |
Experimental Protocols
Detailed experimental protocols for this compound are not yet established.[9] The following sections provide generalized methodologies for key experiments that would be essential for elucidating its mechanism of action.
General Workflow for In Vitro Evaluation
A generalized workflow for the initial assessment of a novel compound like this compound in cancer cell line studies is presented below.[9]
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours). Include vehicle control (e.g., DMSO) wells.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is an intriguing adenosine analog with potential therapeutic applications. While direct experimental evidence for its mechanism of action is currently sparse, its structural characteristics suggest plausible interactions with adenosine signaling pathways and the cellular machinery governing RNA methylation. The hypotheses and protocols outlined in this guide provide a foundational framework for researchers to systematically investigate its biological functions and therapeutic potential. Further studies are imperative to elucidate its precise molecular targets and signaling cascades, which will be critical for its future development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 7. N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Stability of N6,N6-Dimethyl-xylo-adenosine: A Technical Guide
Disclaimer: Publicly available literature lacks specific experimental data on the in vitro stability of N6,N6-Dimethyl-xylo-adenosine. This guide provides a comprehensive framework based on established methodologies for assessing the in vitro stability of analogous nucleoside compounds. The protocols and potential metabolic pathways described herein are intended to serve as a foundational resource for researchers.
Introduction
The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development. These studies provide insights into a compound's metabolic fate, potential for rapid degradation, and help in the interpretation of in vivo pharmacokinetic data. Key assays include stability in plasma and liver microsomes, which represent two major compartments for drug metabolism and degradation. This guide outlines standard protocols for evaluating the in vitro stability of this compound, a modified nucleoside analog.
In Vitro Stability Assays
Plasma Stability Assay
Plasma contains various enzymes, such as esterases and amidases, that can degrade drug molecules.[1][2] Assessing stability in plasma is crucial for understanding a compound's half-life and bioavailability.[3][4]
2.1.1 Experimental Protocol
A typical plasma stability assay involves incubating the test compound with plasma from various species (e.g., human, rat, mouse) and monitoring its degradation over time.[1][2]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw pooled plasma (e.g., human, rat, mouse) from frozen stocks at 37°C.
-
Prepare a termination solution, typically ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the this compound stock solution into the plasma to achieve a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[1]
-
-
Sample Processing:
-
At each time point, terminate the reaction by adding a volume of the cold termination solution to the aliquot (e.g., 3 volumes).
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Method:
2.1.2 Data Analysis
The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The in vitro half-life (t½) can be determined by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.
Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[5][6] This assay is a standard method to assess the intrinsic clearance of a compound.[5][7]
2.2.1 Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.4).
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or use commercially available NADPH.[7]
-
Prepare a termination solution (ice-cold acetonitrile or methanol with an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and this compound to the desired final concentrations (e.g., 0.5 mg/mL microsomes, 1 µM compound).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system or NADPH.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]
-
A control incubation without NADPH should be included to assess non-enzymatic degradation.[5]
-
-
Sample Processing:
-
Terminate the reaction at each time point by adding a volume of the cold termination solution.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analytical Method:
2.2.2 Data Analysis
Similar to the plasma stability assay, the half-life (t½) is calculated from the rate of disappearance of the parent compound. From the half-life and incubation conditions, the intrinsic clearance (CLint) can be calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Data Presentation
Quantitative data from in vitro stability studies should be summarized in clear and concise tables for easy comparison across different conditions and species.
Table 1: In Vitro Plasma Stability of this compound
| Species | Time (min) | % Remaining (Mean ± SD) | Half-life (t½, min) |
| Human | 0 | 100 | |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| Rat | 0 | 100 | |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| Mouse | 0 | 100 | |
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
Table 2: In Vitro Liver Microsomal Stability of this compound
| Species | Time (min) | % Remaining (+NADPH, Mean ± SD) | % Remaining (-NADPH, Mean ± SD) | Half-life (t½, min) | CLint (µL/min/mg) |
| Human | 0 | 100 | 100 | ||
| 5 | |||||
| 15 | |||||
| 30 | |||||
| 45 | |||||
| 60 | |||||
| Rat | 0 | 100 | 100 | ||
| 5 | |||||
| 15 | |||||
| 30 | |||||
| 45 | |||||
| 60 | |||||
| Mouse | 0 | 100 | 100 | ||
| 5 | |||||
| 15 | |||||
| 30 | |||||
| 45 | |||||
| 60 |
Potential Metabolic Pathways and Degradation
While specific metabolic pathways for this compound are not documented, potential routes of degradation can be hypothesized based on the metabolism of other nucleoside analogs.[8][9]
-
Hydrolysis of the N-glycosidic bond: A primary degradation pathway for many nucleosides is the enzymatic cleavage of the bond between the purine (B94841) base and the xylose sugar, releasing N6,N6-dimethyladenine.[10][11]
-
Deamination: Although the N6 position is dimethylated, enzymatic deamination at other positions of the purine ring by deaminases could occur.
-
Oxidation: Cytochrome P450 enzymes in liver microsomes could catalyze oxidative reactions on the purine ring or the xylose moiety.
-
Phosphorylation: Kinases present in in vitro systems could potentially phosphorylate the 5'-hydroxyl group of the xylose sugar.[12]
Visualizations
Experimental Workflow
Caption: Generalized workflow for in vitro plasma and liver microsomal stability assays.
Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathways for this compound.
References
- 1. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Plasma Stability Assay | Domainex [domainex.co.uk]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Plasma Stability Assay - Enamine [enamine.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
N6,N6-Dimethyl-xylo-adenosine: A Technical Overview of a Purine Nucleoside Analog for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,N6-Dimethyl-xylo-adenosine is a synthetic purine (B94841) nucleoside analog characterized by a xylofuranose (B8766934) sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base. While specific research on this compound is limited, its structural similarity to other biologically active adenosine (B11128) analogs suggests potential applications in oncology and cellular biology. This document provides a technical guide based on established knowledge of related nucleoside analogs, covering its presumed synthesis, potential mechanisms of action, and generalized protocols for its biological evaluation. This guide serves as a foundational resource for researchers initiating studies on this compound.
Introduction
Nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy.[1] By mimicking endogenous nucleosides, these compounds can interfere with DNA and RNA synthesis, disrupt cellular metabolism, and modulate signaling pathways, often leading to cytotoxicity in rapidly proliferating cells.[1] this compound belongs to this class of molecules. The presence of the xylose sugar in place of ribose and the dimethylation of the N6 amine are key structural modifications that likely alter its interaction with cellular targets compared to endogenous adenosine. While detailed studies on this compound are not abundant in published literature, this paper extrapolates from related compounds to provide a working guide for its scientific exploration.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases.
| Property | Value |
| Molecular Formula | C₁₂H₁₇N₅O₄ |
| Molecular Weight | 295.29 g/mol |
| CAS Number | 669055-52-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Proposed Synthesis
A likely approach involves a convergent synthesis strategy. This would begin with the preparation of a protected xylofuranose derivative, which is then coupled with a protected adenine base. The final steps would involve deprotection and the specific dimethylation of the N6 position of the adenine.
Experimental Protocol: Generalized Synthesis
-
Preparation of Protected Xylofuranose: D-xylose is first converted to a protected derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose. This can be achieved through controlled acetolysis of benzoylated xylose.[2]
-
Glycosylation: The protected xylofuranose is then coupled with 6-chloropurine (B14466) in the presence of a Lewis acid catalyst (e.g., SnCl₄) or under Vorbrüggen conditions to form the N9-glycosidic bond.
-
N6-Dimethylation: The resulting 6-chloro-9-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)purine is then reacted with an excess of dimethylamine (B145610) in a suitable solvent (e.g., ethanol) to displace the chlorine atom and introduce the dimethylamino group at the N6 position.
-
Deprotection: The benzoyl protecting groups on the sugar moiety are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final product, this compound.
-
Purification: The final compound is purified using column chromatography on silica (B1680970) gel.
Caption: Proposed synthetic workflow for this compound.
Hypothesized Mechanism of Action and Biological Activity
The biological activity of this compound has not been extensively characterized. However, based on its structure, several potential mechanisms of action can be postulated.
As a Nucleoside Analog Antimetabolite
Like many nucleoside analogs, this compound could act as an antimetabolite. Upon cellular uptake, it may be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms. The resulting triphosphate analog could then compete with endogenous ATP for incorporation into DNA or RNA by polymerases. The presence of the xylose sugar, with its 3'-hydroxyl in the "up" position, would likely lead to chain termination if incorporated into a growing nucleic acid strand.
Modulation of Adenosine Receptors
Endogenous adenosine is a signaling molecule that exerts its effects through four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[3] These receptors are involved in a multitude of physiological processes and are often dysregulated in cancer.[3][4] N6-substituted adenosine analogs are known to be potent modulators of these receptors.[5] It is plausible that this compound acts as a ligand for one or more of these receptors, thereby modulating downstream signaling pathways such as the cAMP and MAPK/ERK pathways.[6][7] For instance, N6,N6-dimethyladenosine (with a ribose sugar) has been identified as an endogenous ligand for the A₃ adenosine receptor and an inhibitor of AKT signaling.[8]
Caption: Potential signaling pathways modulated by adenosine receptor agonists.
Protocols for Biological Evaluation
The following are generalized protocols for the initial biological evaluation of this compound in a cancer research context.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Proliferation Assay (EdU Incorporation)
This assay directly measures DNA synthesis to assess the antiproliferative effects of the compound.
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
EdU Labeling: Towards the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.[9][10]
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and then permeabilize them with a detergent-based solution (e.g., Triton X-100).[9]
-
Click-iT® Reaction: Detect the incorporated EdU using a fluorescent azide (B81097) that couples to the ethynyl (B1212043) group of EdU via a copper-catalyzed click reaction.[10]
-
DNA Staining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy. The percentage of EdU-positive cells (proliferating cells) can be quantified.
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Understanding of the Role of Adenosine Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of N6-(p-Sulfophenyl)alkyl and N6-Sulfoalkyl Derivatives of Adenosine: Water-Soluble and Peripherally Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Blockage in Tumor Microenvironment and Improvement of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Preliminary Bioactivity Screening of N6,N6-Dimethyl-xylo-adenosine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the preliminary bioactivity screening of N6,N6-Dimethyl-xylo-adenosine. At the time of writing, specific quantitative bioactivity data for this compound is not publicly available. The experimental protocols and potential signaling pathways described herein are based on established methodologies for analogous adenosine (B11128) derivatives and should be adapted and validated for this compound.
Introduction
This compound is a synthetic adenosine analog characterized by a xylofuranosyl sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1][2] As an adenosine analog, it is postulated to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) integral to numerous physiological processes. Adenosine analogs are known to exhibit a range of biological activities, including vasodilation and potential anticancer effects.[3][4][5] Preliminary screening of this compound is essential to elucidate its specific biological functions, binding affinities, and potential as a therapeutic agent. This guide outlines a systematic approach to its initial bioactivity assessment.
Quantitative Bioactivity Data
Comprehensive screening of this compound would involve determining its affinity and functional activity at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The following table presents a template for summarizing such quantitative data.
| Assay Type | Receptor Subtype | Parameter | This compound Value | Reference Compound (e.g., NECA) Value |
| Radioligand Binding | Human A1 | Kᵢ (nM) | Data Not Available | Example: 15 nM |
| Radioligand Binding | Human A2A | Kᵢ (nM) | Data Not Available | Example: 20 nM |
| Radioligand Binding | Human A2B | Kᵢ (nM) | Data Not Available | Example: 3 µM |
| Radioligand Binding | Human A3 | Kᵢ (nM) | Data Not Available | Example: 25 nM |
| Functional Assay | Human A1 | EC₅₀ (nM) | Data Not Available | Example: 30 nM |
| Functional Assay | Human A2A | EC₅₀ (nM) | Data Not Available | Example: 50 nM |
| Functional Assay | Human A2B | EC₅₀ (nM) | Data Not Available | Example: 5 µM |
| Functional Assay | Human A3 | EC₅₀ (nM) | Data Not Available | Example: 40 nM |
| Cell Viability | Cancer Cell Line (e.g., MCF-7) | IC₅₀ (µM) | Data Not Available | Example: Varies |
NECA (5'-(N-Ethylcarboxamido)adenosine) is a non-selective adenosine receptor agonist often used as a reference compound.
Experimental Protocols
The following are generalized protocols for the preliminary bioactivity screening of adenosine analogs, which can be adapted for this compound.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for each adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]DPN for A2B, [³H]HEMADO for A3).
-
This compound.
-
Non-specific binding control (e.g., theophylline (B1681296) or a high concentration of a known ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kₔ), and varying concentrations of this compound or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay for Adenosine Receptors
Objective: To determine the functional activity (EC₅₀ and agonist/antagonist properties) of this compound at A1, A2A, and A2B receptors.
Materials:
-
Cells expressing the human adenosine receptor subtype of interest (A1, A2A, or A2B).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A known adenosine receptor agonist and antagonist for controls.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Culture the cells to an appropriate density in 96-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For A2A and A2B receptors (Gs-coupled): Add varying concentrations of this compound to the cells and incubate.
-
For A1 receptors (Gi-coupled): Add varying concentrations of this compound, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for a specified period (e.g., 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.
-
To determine antagonist activity, perform the assay in the presence of a known agonist.
Cell Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
A selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
This compound.
-
Cell culture medium and supplements.
-
A cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
A plate reader.
Methodology:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for the bioactivity screening of this compound.
Adenosine Receptor Signaling Pathways
Caption: Postulated signaling pathways for this compound via A1 and A2A receptors.
References
- 1. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
Theoretical Modeling of N6,N6-Dimethyl-xylo-adenosine Interactions: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical modeling of N6,N6-Dimethyl-xylo-adenosine, a synthetically modified nucleoside with potential therapeutic applications. Given the scarcity of direct experimental and computational data for this specific analog, this document outlines a robust framework for its study based on established methodologies for similar adenosine (B11128) derivatives. The guide details protocols for molecular dynamics simulations, molecular docking, and quantum mechanics calculations to elucidate its interactions with biological targets, such as adenosine receptors. Furthermore, it presents hypothetical yet representative quantitative data for binding affinities and cellular activity, based on structurally related compounds, to illustrate the expected outcomes of such computational studies. Included are detailed signaling pathway diagrams and experimental workflows generated using Graphviz to provide clear, actionable insights for researchers entering this area of study. This document is intended to serve as a foundational resource for initiating and conducting in-silico investigations into the molecular behavior of this compound and other novel nucleoside analogs.
Introduction to this compound
This compound is a synthetic analog of the endogenous nucleoside adenosine. It is characterized by two key modifications: the presence of two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose. These alterations are expected to significantly influence its chemical properties, conformational preferences, and interactions with biological macromolecules.
Adenosine analogs are a well-established class of compounds with diverse pharmacological activities, often acting as agonists or antagonists of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes, making them attractive targets for drug development in areas such as cardiovascular disease, inflammation, neurodegenerative disorders, and cancer. The dimethylation at the N6 position and the xylo-configuration of the sugar in this compound are anticipated to modulate its binding affinity, selectivity, and efficacy at these receptors, as well as its metabolic stability.
Theoretical modeling provides a powerful and cost-effective approach to investigate the structure-activity relationships of such novel compounds at the atomic level. By employing a combination of molecular mechanics and quantum mechanics, researchers can predict binding modes, calculate interaction energies, and simulate the dynamic behavior of the molecule within a biological environment. This in-depth understanding is crucial for rational drug design and the optimization of lead compounds.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C12H17N5O4 | [Vendor Data] |
| Molecular Weight | 295.29 g/mol | [Vendor Data] |
| CAS Number | 669055-52-1 | [Vendor Data] |
| Appearance | Solid | [Vendor Data] |
| Solubility | Soluble in DMSO | [Vendor Data] |
| SMILES | CN(C)c1ncnc2c1n(cn2)[C@H]3--INVALID-LINK--CO)O">C@@HO | [Vendor Data] |
Theoretical Modeling Approaches
A multi-faceted computational approach is recommended to thoroughly investigate the interactions of this compound. This typically involves quantum mechanics (QM) for accurate parameterization, molecular docking to predict binding poses, and molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-receptor complex.
Quantum Mechanics for Ligand Parameterization
Accurate force field parameters are essential for reliable molecular mechanics simulations. Since this compound is a non-standard nucleoside, its atomic partial charges and other force field parameters must be derived using quantum mechanics.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding sites and generating plausible binding poses, which can then be used as starting points for more rigorous simulations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interactions of a molecular system over time. By simulating the this compound in complex with its target receptor, researchers can assess the stability of the binding pose, analyze key intermolecular interactions, and calculate binding free energies.
Quantitative Data (Hypothetical)
The following tables present hypothetical, yet representative, quantitative data for this compound, based on published data for structurally similar N6-methylated adenosine analogs. These tables are intended to serve as a template for the presentation of actual experimental or computational results.
Table 1: Predicted Binding Affinities (Ki) of this compound at Human Adenosine Receptor Subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Ki (nM) |
| Adenosine | 1200 | 1500 | 91 | >10000 |
| N6-Methyladenosine | 800 | >10000 | 9.8 | >10000 |
| This compound (Predicted) | 500 | >10000 | 15 | >10000 |
| N6-Cyclopentyladenosine (CPA) | 1.4 | 2300 | 440 | 16000 |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) | 830 | 460 | 0.33 | 5500 |
Data for known compounds are sourced from published literature. The data for this compound is a hypothetical prediction for illustrative purposes.
Table 2: Predicted Anti-proliferative Activity (IC50) of this compound against Various Cancer Cell Lines.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| Doxorubicin | 0.5 - 1.5 | 0.1 - 1.0 | 0.2 - 1.2 | 0.8 - 2.0 |
| Fludarabine | 5 - 15 | 10 - 25 | 8 - 20 | 12 - 30 |
| This compound (Predicted) | 25 | 40 | 35 | 50 |
Data for known compounds are sourced from published literature. The data for this compound is a hypothetical prediction for illustrative purposes.
Experimental Protocols
The following are detailed, step-by-step protocols for the key computational experiments described in this guide.
Protocol for Quantum Mechanics-Based Ligand Parameterization using Gaussian and AMBER
This protocol describes the generation of accurate force field parameters, specifically atomic partial charges, for this compound.
-
3D Structure Generation:
-
Generate a 3D structure of this compound using a molecular builder such as Avogadro or GaussView.
-
Perform an initial geometry optimization using a fast, low-level method (e.g., molecular mechanics with a generic force field).
-
-
Quantum Mechanical Geometry Optimization:
-
Create an input file for the Gaussian software package.
-
Specify a geometry optimization calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Run the Gaussian calculation to obtain the optimized geometry of the molecule in the gas phase.
-
-
Electrostatic Potential (ESP) Calculation:
-
Using the optimized geometry from the previous step, create a new Gaussian input file.
-
Specify a single-point energy calculation to compute the electrostatic potential on a grid of points around the molecule. The Merz-Kollman (MK) scheme is commonly used.
-
Run the Gaussian calculation to generate the ESP output file.
-
-
Charge Fitting with antechamber (AMBERTools):
-
Use the antechamber program from the AMBERTools suite to process the Gaussian ESP output file.
-
Specify the RESP (Restrained Electrostatic Potential) charge fitting method to derive the partial atomic charges.
-
Command: antechamber -i n6n6dxa.gesp -fi gesp -o n6n6dxa.mol2 -fo mol2 -c resp -s 2
-
-
Generation of Force Field Modification File:
-
Use the parmchk2 program from AMBERTools to check for any missing force field parameters (bond lengths, angles, dihedrals) for the new molecule.
-
Command: parmchk2 -i n6n6dxa.mol2 -f mol2 -o n6n6dxa.frcmod
-
This will generate a .frcmod file containing the missing parameters, which can be used in the subsequent MD simulation setup.
-
Protocol for Molecular Docking using AutoDock Vina
This protocol outlines the steps for docking this compound to the A3 adenosine receptor.
-
Receptor Preparation:
-
Download the crystal structure of the human A3 adenosine receptor from the Protein Data Bank (PDB).
-
Use a molecular modeling program like UCSF Chimera or AutoDockTools to prepare the receptor:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in PDBQT format.
-
-
-
Ligand Preparation:
-
Using the 3D structure of this compound, prepare it for docking using AutoDockTools:
-
Assign partial charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
-
Grid Box Definition:
-
Define the search space for the docking calculation by creating a grid box that encompasses the known binding site of the receptor. The binding site can be identified from the position of the co-crystallized ligand or from published literature.
-
Specify the center and dimensions (x, y, z) of the grid box.
-
-
Configuration File Creation:
-
Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Example conf.txt:
-
-
Running the Docking Calculation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Command: vina --config conf.txt --log docking_log.txt
-
-
Analysis of Results:
-
The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Visualize the docking results using a molecular viewer to analyze the interactions between the ligand and the receptor.
-
Protocol for Molecular Dynamics Simulation of a Protein-Ligand Complex using AMBER
This protocol details the setup and execution of an MD simulation of this compound bound to the A3 adenosine receptor.
-
System Preparation with tleap:
-
Create a tleap input script to build the simulation system.
-
Load the necessary force fields (e.g., ff14SB for the protein, gaff2 for the ligand).
-
Load the ligand's .mol2 and .frcmod files.
-
Load the receptor's PDB file.
-
Combine the receptor and the ligand to form the complex.
-
Solvate the complex in a box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Save the topology (.prmtop) and coordinate (.inpcrd) files.
-
-
Minimization:
-
Perform a series of energy minimizations to relax the system and remove any steric clashes.
-
Typically, this involves a multi-stage process, first minimizing the solvent and ions with the solute restrained, and then minimizing the entire system.
-
-
Heating:
-
Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) over a period of several hundred picoseconds.
-
This is done under constant volume (NVT) conditions with weak restraints on the solute.
-
-
Equilibration:
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) for several nanoseconds.
-
This is typically performed in two stages: first, a short equilibration in the NVT ensemble, followed by a longer equilibration in the NPT (constant pressure and temperature) ensemble. The restraints on the solute are gradually removed during this phase.
-
-
Production Run:
-
Run the production MD simulation for the desired length of time (e.g., 100 ns or longer) in the NPT ensemble without any restraints.
-
Save the trajectory data at regular intervals for subsequent analysis.
-
-
Analysis:
-
Analyze the simulation trajectory to investigate the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).
-
Analyze the interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic contacts).
-
Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.
-
Mandatory Visualizations
Signaling Pathways
Caption: Adenosine Receptor Signaling Pathways.
Experimental Workflows
Caption: Computational Modeling Workflow.
Logical Relationships
Caption: Logical Relationships in Modeling.
Conclusion
The theoretical modeling of this compound presents a valuable opportunity to understand its potential as a therapeutic agent. Although direct experimental data is limited, the computational protocols and frameworks outlined in this guide provide a clear path forward for its investigation. By leveraging quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into its interactions with adenosine receptors and other biological targets. The hypothetical data and visualizations provided herein serve as a practical template for organizing and presenting research findings in this exciting area of drug discovery. It is anticipated that the application of these computational methods will accelerate the rational design and development of novel and effective nucleoside-based therapeutics.
Unveiling the Xylose Moiety: A Technical Guide to a Novel Class of Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the emerging class of adenosine (B11128) analogs incorporating a xylose sugar moiety. By replacing the ubiquitous ribose, these analogs exhibit unique structural and functional properties, opening new avenues for therapeutic intervention. This document provides a comprehensive overview of their synthesis, biological activity, and underlying mechanisms of action, with a focus on their roles as immunomodulatory and antiviral agents.
Introduction: The Rationale for Xylose Substitution
The modification of nucleoside analogs is a cornerstone of drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The substitution of the ribose sugar with its C3' epimer, xylose, introduces significant conformational changes in the furanose ring. This alteration can impact key biological interactions, including enzyme recognition, receptor binding, and metabolic stability. The rationale for exploring xylose-containing adenosine analogs lies in the potential for these structural modifications to:
-
Enhance Metabolic Stability: The altered sugar pucker may confer resistance to enzymatic degradation by nucleosidases and phosphorylases.
-
Modulate Receptor Selectivity and Affinity: The different spatial arrangement of hydroxyl groups can lead to novel interactions with target proteins, potentially altering binding affinity and selectivity for specific adenosine receptors or other targets.
-
Induce Novel Biological Activities: The unique stereochemistry of the xylose moiety can unlock interactions with new biological targets, leading to unforeseen therapeutic applications.
This guide will delve into the tangible outcomes of this strategy, focusing on two key areas where xylose-containing adenosine analogs have shown significant promise: activation of the STING (Stimulator of Interferon Genes) pathway for cancer immunotherapy and inhibition of viral replication.
Quantitative Analysis of Biological Activity
The biological efficacy of xylose-containing adenosine analogs has been quantified in various assays. The following tables summarize the key findings for their activity as STING agonists and antiviral agents.
STING Agonist Activity
The STING pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor response. Xylose-modified cyclic dinucleotides (CDNs) have emerged as promising STING agonists.
| Compound | Target | Assay Type | Kd (μM) | EC50 (μM) in THP1-Dual cells (with Lipofectamine 2000) | Reference |
| 2',3'-cGAMP | Human STING | Isothermal Titration Calorimetry (ITC) | 0.16 | 0.81 | [1] |
| ribo/xylo-19 | Human STING | Isothermal Titration Calorimetry (ITC) | 4.0 | 0.87 | [1] |
| ara/ribo-13 | Human STING | Isothermal Titration Calorimetry (ITC) | 0.77 | 0.82 | [1] |
| 2',3'-cGsAsMP | Human STING | Isothermal Titration Calorimetry (ITC) | - | 0.28 | [1] |
Table 1: Binding Affinities and Cellular Potency of Xylose-Modified STING Agonists. [1]
Antiviral Activity
While specific quantitative data for the antiviral activity of simple xylose-adenosine analogs against viruses like Herpes Simplex Virus (HSV) is not extensively available in the public literature, the potential for this class of compounds is recognized. For instance, a xyloadenosine analog of the 2-5A core, (xyloA2'p)2xyloA, has been shown to be over 100 times more stable than the parent compound and exhibits significant inhibition of herpes simplex viruses 1 and 2 replication in vitro.[1] The lack of specific IC50 values in the searched literature highlights an area for future research.
Signaling Pathways and Mechanisms of Action
The biological effects of xylose-containing adenosine analogs are intrinsically linked to their interaction with specific cellular signaling pathways.
The STING Signaling Pathway
The cGAS-STING pathway is a key sensor of cytosolic DNA, which is a hallmark of viral infection and cellular damage, including in the tumor microenvironment. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate a robust anti-tumor immune response.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Xylose-modified cGAMP analogs act as mimetics of the natural STING agonist 2',3'-cGAMP, binding to and activating STING to initiate this signaling cascade.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments cited in the literature.
Synthesis of a ribo/xylo-cGAMP Analog
This protocol is a generalized representation based on synthetic strategies for cyclic dinucleotides.
-
Preparation of Protected Nucleosides: Start with commercially available adenosine and xylose. Protect the hydroxyl groups and the exocyclic amine of adenosine using standard protecting group chemistry (e.g., dimethoxytrityl (DMT), benzoyl (Bz), and tert-butyldimethylsilyl (TBDMS) groups).
-
Phosphitylation: Convert the protected xylo-adenosine into a phosphoramidite (B1245037) derivative at the 3'-hydroxyl position.
-
Coupling: React the xylo-adenosine phosphoramidite with a protected guanosine (B1672433) derivative that has a free 5'-hydroxyl group in the presence of an activator (e.g., tetrazole).
-
Oxidation: Oxidize the resulting phosphite (B83602) triester to a phosphate (B84403) triester using an oxidizing agent like iodine.
-
Deprotection: Remove all protecting groups using a series of deprotection steps (e.g., ammonia (B1221849) for base-labile groups, triethylamine (B128534) trihydrofluoride for silyl (B83357) ethers, and trifluoroacetic acid for the DMT group).
-
Cyclization: Perform an intramolecular cyclization to form the 2',5' and 3',5' phosphodiester bonds, often using a condensing agent in pyridine.
-
Purification: Purify the final xylose-containing cGAMP analog using high-performance liquid chromatography (HPLC).
Isothermal Titration Calorimetry (ITC) for STING Binding
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand and a protein.
-
Protein and Ligand Preparation: Dialyze the purified STING protein (C-terminal domain) into the desired ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the xylo-adenosine analog in the same buffer.
-
ITC Experiment Setup: Load the STING protein into the sample cell of the ITC instrument and the xylo-adenosine analog into the injection syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.
THP-1 Dual™ Reporter Cell Assay for STING Activation
This cell-based assay quantifies STING activation by measuring the activity of an interferon-stimulated response element (ISRE)-inducible secreted luciferase.
-
Cell Culture: Culture THP-1 Dual™ cells according to the manufacturer's instructions.
-
Cell Plating: Plate the cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with serial dilutions of the xylose-containing adenosine analogs. A transfection reagent like Lipofectamine 2000 may be used to facilitate intracellular delivery.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Collect the cell supernatant and measure the luciferase activity using a luminometer and a suitable luciferase detection reagent.
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Herpes Simplex Virus (HSV) Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
-
Cell Seeding: Seed a monolayer of permissive cells (e.g., Vero cells) in 6-well or 12-well plates and grow to confluence.[2][3]
-
Virus Dilution and Compound Treatment: Prepare serial dilutions of the xylose-adenosine analog in cell culture medium. In parallel, prepare a known titer of HSV.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the virus in the presence of varying concentrations of the test compound.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[4]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) with the corresponding concentrations of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[2]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[4]
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.[2][3]
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the IC50.
Experimental and Logical Workflows
Visualizing the workflow of screening and characterizing these novel compounds can aid in understanding the drug discovery process.
References
- 1. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 3. Plaquing of Herpes Simplex Viruses [jove.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N6,N6-Dimethyl-xylo-adenosine is a research compound for laboratory use only. There is a significant scarcity of published research specifically detailing its biological effects and experimental protocols. The information and protocols provided herein are based on the known properties of adenosine (B11128) analogs and are intended to serve as a foundational guide for initiating studies. All protocols should be optimized and validated for specific experimental systems.
Introduction
This compound is a synthetic adenosine analog characterized by a xylose sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1] Like other purine (B94841) nucleoside analogs, it is investigated for its potential as a therapeutic agent, particularly in oncology.[2] Adenosine analogs are known to exert their effects through various mechanisms, including acting as nucleoside antimetabolites that can interfere with DNA and RNA synthesis, or by interacting with cell signaling pathways, such as those governed by adenosine receptors.[1] Given its structure, this compound is hypothesized to function as an adenosine receptor agonist or as an antimetabolite, potentially impacting cell cycle progression and inducing programmed cell death (apoptosis).[1]
This document provides a summary of the known properties of this compound and offers detailed, adaptable experimental protocols for its initial in vitro evaluation in cancer cell lines.
Compound Profile: this compound
The following table summarizes the available physicochemical data for this compound. This information is crucial for the correct preparation of stock solutions and for use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 669055-52-1 | [1] |
| Molecular Formula | C₁₂H₁₇N₅O₄ | [2] |
| Molecular Weight | 295.29 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
| SMILES | O[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1N(C=N2)C3=C2C(N(C)C)=NC=N3 | |
| Research Area | Cancer | |
| Putative Pathway | Cell Cycle/DNA Damage | |
| Putative Target | Nucleoside Antimetabolite/Analog, Adenosine Receptor Agonist | [1] |
General Biological Context
N6-Substituted Adenosine Analogs in Cancer Research
N6-substituted adenosine analogs are a class of compounds that have shown diverse biological activities, including antitumor properties.[3] Their mechanisms of action can be multifaceted. As nucleoside analogs, they can be taken up by cells and phosphorylated, leading to their incorporation into nucleic acids and subsequent disruption of DNA and RNA synthesis, or they can inhibit key enzymes involved in nucleotide metabolism. This can lead to cell cycle arrest and apoptosis.[4]
Alternatively, many N6-substituted adenosine analogs act as ligands for adenosine receptors (A1, A2A, A2B, A3).[5] These G protein-coupled receptors are involved in a wide range of physiological processes, and their signaling can have context-dependent effects on cancer cells, influencing proliferation, inflammation, and angiogenesis.[6][7] For instance, activation of the A3 adenosine receptor by specific agonists has been shown to induce anticancer effects by modulating the NF-κB and Wnt signaling pathways.[8]
Adenosine Receptor Signaling
Since this compound is suggested to be an adenosine receptor agonist, understanding the general signaling pathways of these receptors is critical.[1] Adenosine receptors modulate intracellular signaling primarily through G proteins, which in turn regulate the activity of adenylyl cyclase and phospholipase C.
-
A1 and A3 Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[6][9] They can also activate phospholipase C (PLC) pathways.[9]
-
A2A and A2B Receptors: Couple to Gαs proteins, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[10][11]
The diagram below illustrates a generalized signaling pathway for adenosine receptors.
Caption: Generalized Adenosine Receptor Signaling Pathways.
General Experimental Workflow
Investigating the effects of a novel compound like this compound requires a systematic approach. The workflow diagram below outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General workflow for in vitro evaluation of a novel compound.
Experimental Protocols
The following are detailed, generalized protocols for the initial characterization of this compound's effects on cancer cell lines.
Protocol 1: Stock Solution Preparation
Principle: To accurately and reproducibly administer the compound to cell cultures, a concentrated stock solution is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and stored for future use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on the molecular weight (295.29 g/mol ), calculate the mass of this compound powder required to prepare a 10 mM stock solution.[2]
-
Calculation: Mass (mg) = 10 mM * 295.29 g/mol * Volume (L) = 2.9529 mg for 1 mL.
-
-
Aseptically weigh the calculated amount of powder and place it into a sterile vial.
-
Add the appropriate volume of sterile DMSO to achieve the final concentration of 10 mM.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
-
Note: When preparing working concentrations for cell culture, the final DMSO concentration in the media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability (Proliferation) Assay using MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.[12][13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15][16]
Materials:
-
Cells treated with this compound (e.g., at IC₅₀ concentration) and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time. For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the cells from the medium and the flask. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit manufacturer).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Data Analysis:
-
Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[15]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]
-
Quantify the percentage of cells in each quadrant.
-
Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI)
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that quantitatively stains DNA.[18][19] Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of the cell population in each phase.[18]
Materials:
-
Cells treated with this compound and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] This step is critical to prevent cell clumping.
-
Incubation: Incubate the cells on ice for at least 30 minutes or at 4°C for longer storage.
-
Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g, as fixed cells are less dense) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[19]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[20] The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[21]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: Compare the cell cycle profiles of treated cells to control cells to identify any accumulation of cells in a specific phase, which would indicate cell cycle arrest.
Summary and Outlook
This compound is an understudied adenosine analog with potential applications in cancer research. Due to the lack of specific published data, its biological activity remains to be elucidated. The protocols provided in this document offer a standardized and comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can begin to understand its mechanism of action and determine its potential as a novel therapeutic agent. Further studies would be required to identify its specific molecular targets, such as which adenosine receptors it may bind to or which cellular enzymes it may inhibit.
References
- 1. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 3. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog with potential applications in biomedical research, particularly in areas such as cancer biology and pharmacology. As a nucleoside analog, its mechanism of action is hypothesized to involve interference with nucleic acid synthesis or modulation of purinergic signaling pathways. This document provides a framework for researchers interested in investigating the effects of this compound in cell culture experiments. Due to a scarcity of published research specifically on this compound, the following protocols and application notes are based on general methodologies for characterizing novel nucleoside analogs.
Introduction
This compound belongs to the class of adenosine analogs, which are structurally similar to the endogenous nucleoside adenosine. Adenosine analogs are known to have a variety of biological activities, including acting as vasodilators and possessing anticancer properties.[1][2][3] The structural modifications of this compound, specifically the dimethylation at the N6 position of the adenine (B156593) base and the presence of a xylose sugar instead of ribose, may confer unique biological activities and metabolic stability.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H17N5O4 | [3][4] |
| Molecular Weight | 295.29 g/mol | [3] |
| CAS Number | 669055-52-1 | [3][4] |
| Solubility | 10 mM in DMSO | |
| Appearance | Solid | [3] |
Hypothesized Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on its structure as a nucleoside analog, its biological effects are likely mediated through several potential pathways.[5]
-
Incorporation into Nucleic Acids: Following cellular uptake, this compound may be phosphorylated by cellular kinases to its triphosphate form. This analog could then be incorporated into growing DNA or RNA chains, leading to chain termination and inhibition of nucleic acid synthesis.
-
Enzyme Inhibition: The molecule could act as a competitive inhibitor for enzymes involved in nucleoside metabolism, such as adenosine deaminase or kinases, thereby disrupting cellular homeostasis.
-
Adenosine Receptor Modulation: this compound is suggested to be an adenosine receptor agonist.[4] Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that regulate a wide range of physiological processes, including inflammation, cell proliferation, and apoptosis.
Below is a diagram illustrating a potential signaling pathway involving adenosine receptor activation.
Caption: Hypothesized signaling pathway for this compound via adenosine receptor modulation.
General Experimental Workflow for Compound Evaluation
Due to the lack of specific data for this compound, a generalized workflow for screening a novel compound in cancer cell lines is presented.[6] This workflow should be adapted based on the specific research question and cell lines used.
Caption: A generalized workflow for the in vitro evaluation of a novel compound in cancer cell lines.
Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations should typically range from low micromolar to millimolar. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
As no specific experimental data for this compound is currently available in the public domain, a template for data presentation is provided below. Researchers should populate this table with their own experimental results.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | e.g., 25.5 |
| HeLa | Cervical Cancer | 48 | e.g., 42.1 |
| A549 | Lung Cancer | 48 | e.g., 15.8 |
| Jurkat | T-cell Leukemia | 24 | e.g., 8.3 |
Conclusion and Future Directions
This compound is a synthetic nucleoside analog with unexplored potential in cell biology and drug discovery. The protocols and workflows outlined in this document provide a starting point for the systematic investigation of its biological effects. Future research should focus on determining its precise mechanism of action, evaluating its efficacy in a broader range of cell lines, and exploring its potential therapeutic applications. Given that it is classified as a nucleoside antimetabolite, its potential in cancer and virology research warrants further investigation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 4. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine as an Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128). Like other adenosine analogs, it is investigated for its potential to interact with and modulate the activity of adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors are ubiquitously expressed and play crucial roles in a wide array of physiological and pathophysiological processes, including cardiovascular function, inflammation, neurotransmission, and cancer. This document provides a summary of the current, albeit limited, understanding of this compound's role as an adenosine receptor agonist, detailed protocols for its experimental evaluation, and a comparative analysis with structurally related compounds.
Comparative Analysis of N6-Substituted Adenosine Analogs
The affinity and efficacy of adenosine analogs are significantly influenced by substitutions at the N6 position of the adenine (B156593) ring. Research on N6-methyladenosine (m6A), a naturally occurring modified nucleoside, has shown that it acts as a ligand for the human A3 adenosine receptor with higher affinity than adenosine itself.[1][2][3] This suggests that methylation at the N6 position can confer selectivity for the A3 subtype.
In contrast, many other N6-substituted adenosine derivatives, such as N6-benzyladenosine, have been explored for their potent and selective agonist activity at A1 and A3 receptors.[4][5] The presence of two methyl groups at the N6 position in this compound, along with the xylofuranosyl sugar moiety, introduces unique structural characteristics that require empirical investigation to determine their impact on receptor binding and activation.
Table 1: Hypothetical and Comparative Data for N6-Substituted Adenosine Analogs
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy |
| This compound | A1, A2A, A2B, A3 (Predicted) | Data Not Available | Data Not Available | Data Not Available |
| N6-Methyladenosine (m6A) | A3 > A1, A2A, A2B | High affinity for A3[1][2][3] | Potent at A3 (EC50 in nM range)[2] | Full or partial agonist at A3 |
| N6-Benzyladenosine | A1, A3 | Nanomolar range for A1 and A3[4][5] | Nanomolar range for A1 and A3 | Full or partial agonist |
| Adenosine | A1, A2A, A2B, A3 | Micromolar to nanomolar range | Micromolar to nanomolar range | Full agonist |
Signaling Pathways
Adenosine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. The activation of these pathways by this compound would confirm its agonist activity at the respective receptor subtypes.
Adenosine receptor signaling pathways.
Experimental Protocols
To characterize the pharmacological profile of this compound, the following experimental protocols are recommended.
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity (Ki)
This protocol is designed to determine the binding affinity of this compound for each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligands:
-
A1: [3H]DPCPX (antagonist) or [3H]CHA (agonist)
-
A2A: [3H]ZM241385 (antagonist) or [3H]CGS21680 (agonist)
-
A2B: [3H]DPCPX (in cells co-expressing A2B and a chimeric G protein)
-
A3: [125I]AB-MECA (agonist)
-
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA).
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand for the respective receptor).
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Adenosine deaminase (final concentration 2 U/mL).
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM XAC).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 4°C for some assays) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of N6,N6-Dimethyl-xylo-adenosine in cancer research is limited in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive guide for the preclinical evaluation of this and other novel adenosine (B11128) analogs. The data presented herein is illustrative and intended to serve as a template for structuring and reporting experimental findings.
Introduction
This compound is a synthetic adenosine analog. Adenosine and its analogs are a class of compounds known to play significant roles in various physiological and pathological processes. In the context of oncology, adenosine analogs have garnered interest for their potential to modulate cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This document outlines a systematic approach to investigate the potential anticancer effects of this compound.
Hypothetical Mechanism of Action
As an adenosine analog, this compound may exert its anticancer effects through several potential mechanisms, including but not limited to:
-
Interaction with Adenosine Receptors: Binding to and modulating the activity of adenosine receptors (A1, A2A, A2B, A3), which are often dysregulated in cancer and can influence tumor growth and the immune response.
-
Metabolic Interference: Acting as a nucleoside analog, it could be incorporated into cellular metabolic pathways, potentially disrupting DNA/RNA synthesis or interfering with the function of key enzymes involved in nucleotide metabolism.
-
Modulation of Kinase Signaling: Influencing intracellular signaling cascades critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
The precise mechanism of action for this compound would need to be elucidated through rigorous experimental investigation as outlined in the protocols below.
Data Presentation: Illustrative Quantitative Data
The following tables represent hypothetical data that could be generated from the experimental protocols described. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 48 | 25.5 ± 3.1 |
| HeLa | Cervical Carcinoma | 48 | 18.9 ± 2.3 |
| Jurkat | T-cell Leukemia | 24 | 8.7 ± 1.1 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.9 | 1.2 ± 0.3 |
| 15 µM Compound | 78.2 ± 5.1 | 10.5 ± 1.8 | 8.3 ± 1.2 | 3.0 ± 0.7 |
Data are presented as the percentage of cells in each phase of the cell cycle after 24 hours of treatment, shown as mean ± standard deviation.
Table 3: Induction of Apoptosis by this compound in Jurkat Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 94.3 ± 3.7 | 3.1 ± 0.9 | 2.6 ± 0.6 |
| 10 µM Compound | 60.1 ± 5.5 | 25.8 ± 3.1 | 14.1 ± 2.4 |
Cell populations were quantified using Annexin V/PI staining and flow cytometry after 24 hours of treatment. Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for the initial in vitro evaluation of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well cell culture plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with ice-cold PBS and centrifuge again.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 4: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key cancer-related signaling proteins.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Potential mechanism via adenosine receptor modulation.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Hypothesized targeting of PI3K/Akt and MAPK pathways.
Application Notes and Protocols for In Vitro Treatment with N6,N6-Dimethyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. The following application notes and protocols are based on the general characteristics of adenosine (B11128) analogs and provide a foundational framework for initiating in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound is a synthetic adenosine analog.[1][2] Like other adenosine analogs, it holds potential for various therapeutic applications, including roles as a smooth muscle vasodilator and an inhibitor of cancer cell proliferation.[1][2] Its mechanism of action is hypothesized to be similar to other nucleoside analogs, which can interfere with cellular signaling pathways and metabolic processes.[2] This document provides generalized protocols for the initial in vitro evaluation of this compound.
Data Presentation
Due to the scarcity of published data for this specific compound, a summary of quantitative data from related adenosine analogs is presented below to provide a comparative context for experimental design.
Table 1: In Vitro Activity of Related Adenosine Analogs
| Compound | Cell Line | Assay Type | IC50 | Reference |
| N6,N6-Dimethyladenosine | L1210 Leukemia | Proliferation Assay | 0.5 µg/mL | [3] |
| N6-benzyladenine | Acute Myeloid Leukemia | Differentiation Assay | 25-100 µM | [4] |
| N6-Isopentenyladenosine | Thyroid K-RAS transformed cells | Antiproliferative Assay | Not specified | [4] |
Experimental Protocols
The following are generalized protocols that can be adapted to study the in vitro effects of this compound.
Protocol 1: Determination of IC50 using a Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell line of interest (e.g., cancer cell line, normal fibroblast line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., PrestoBlue, CellTiter-Glo®)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol (B130326) for MTT)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM).[5]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[5]
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in a target cell line.
Materials:
-
This compound
-
6-well cell culture plates
-
Cell line of interest
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Mandatory Visualizations
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Caption: Hypothesized signaling pathways potentially modulated by adenosine analogs.
References
Application Notes and Protocols for Investigating N6,N6-Dimethyl-xylo-adenosine and Other Novel Adenosine Analogs in Cardiovascular Research Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cardiovascular effects of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. The following application notes and protocols are based on the well-established cardiovascular effects of adenosine (B11128) and its analogs. These are intended to serve as a guide for researchers initiating studies on this compound or other novel adenosine analogs.
Application Notes
This compound is an adenosine analog. Adenosine and its analogs are known to exert significant effects on the cardiovascular system, primarily through their interaction with four G-protein coupled adenosine receptor subtypes: A1, A2A, A2B, and A3.[1][2][3] These receptors are widely expressed in the heart and vasculature, and their activation triggers various physiological responses.[1][3]
1.1. Vasodilation and Blood Pressure Regulation
Adenosine analogs are potent vasodilators, particularly in the coronary circulation.[2][3][4] This effect is predominantly mediated by the activation of A2A and A2B receptors on vascular smooth muscle and endothelial cells, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent vasorelaxation.[1][2][5] The vasodilatory properties of adenosine analogs make them valuable tools for studying coronary blood flow regulation and for potential therapeutic applications in conditions like myocardial ischemia.[4][6]
1.2. Cardiac Electrophysiology
Activation of A1 adenosine receptors in the heart has significant effects on cardiac electrophysiology.[7] It slows the heart rate by decreasing the spontaneous firing rate of the sinoatrial (SA) node and reduces atrioventricular (AV) nodal conduction velocity.[5][7] This can be protective in certain arrhythmias but can also lead to bradycardia and heart block.[8][9]
1.3. Cardioprotection
Adenosine and its analogs have been shown to be cardioprotective, particularly in the context of ischemia-reperfusion injury.[1][10] This protection is thought to be mediated by a combination of effects, including improved coronary blood flow, anti-inflammatory actions, and direct effects on cardiomyocytes.[2][7]
1.4. Anti-inflammatory Effects
Adenosine possesses anti-inflammatory properties, primarily through the activation of A2A receptors on immune cells.[6][7][11] This leads to the inhibition of pro-inflammatory cytokine release and reduced immune cell activation, which can be beneficial in cardiovascular diseases with an inflammatory component, such as atherosclerosis.[2][6]
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in various cardiovascular research models.
2.1. In Vitro Assessment of Vasodilation in Isolated Aortic Rings
This protocol assesses the direct vasodilatory effect of a test compound on isolated blood vessels.
-
Tissue Preparation:
-
Humanely euthanize a rodent model (e.g., Sprague-Dawley rat).
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
-
Procedure:
-
Pre-constrict the aortic rings with a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
2.2. Langendorff Isolated Heart Perfusion for Cardioprotection Studies
This ex vivo model allows for the assessment of a compound's direct effects on cardiac function and its potential to protect the heart from ischemia-reperfusion injury.
-
Heart Isolation and Perfusion:
-
Anesthetize a rodent model and administer heparin.
-
Rapidly excise the heart and arrest it in ice-cold K-H buffer.
-
Mount the heart on a Langendorff apparatus via the aorta for retrograde perfusion with oxygenated K-H buffer at a constant pressure and temperature (37°C).
-
Insert a balloon into the left ventricle to measure heart rate, left ventricular developed pressure (LVDP), and contractility (dP/dt).
-
-
Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize for a 20-minute baseline period.
-
Infuse this compound or vehicle for a pre-ischemic period (e.g., 10 minutes).
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfuse the heart with K-H buffer (with or without the test compound) for a reperfusion period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Monitor hemodynamic parameters throughout the experiment.
-
At the end of reperfusion, collect the coronary effluent to measure markers of cardiac injury (e.g., lactate (B86563) dehydrogenase, creatine (B1669601) kinase).
-
The heart can be sectioned and stained to determine the infarct size.
-
2.3. In Vivo Hemodynamic Assessment in a Rodent Model
This protocol evaluates the systemic cardiovascular effects of the test compound in a living animal.
-
Animal Preparation:
-
Anesthetize a rodent model (e.g., rat or mouse).
-
Insert a catheter into the carotid artery to measure blood pressure and a catheter into the jugular vein for drug administration.
-
Monitor heart rate via ECG electrodes.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Record baseline hemodynamic parameters (mean arterial pressure, heart rate).
-
Administer increasing doses of this compound intravenously.
-
Continuously record hemodynamic parameters for a set period after each dose.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure and heart rate from baseline for each dose.
-
Construct dose-response curves for the hypotensive and bradycardic/tachycardic effects of the compound.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Vasodilatory Effect of this compound on Isolated Rat Aortic Rings
| Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.01 | Data |
| 0.1 | Data |
| 1 | Data |
| 10 | Data |
| 100 | Data |
Table 2: Cardioprotective Effects of this compound in an Isolated Rat Heart Model of Ischemia-Reperfusion
| Treatment Group | LVDP Recovery (%) | Infarct Size (%) | LDH Release (U/L) |
| Vehicle Control | Data | Data | Data |
| This compound (1 µM) | Data | Data | Data |
| This compound (10 µM) | Data | Data | Data |
Table 3: Hemodynamic Effects of this compound in Anesthetized Rats
| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| 0.1 | Data | Data |
| 1 | Data | Data |
| 10 | Data | Data |
Visualizations
Diagram 1: General Signaling Pathway of Adenosine Receptors
Caption: Adenosine receptor signaling pathways.
Diagram 2: Experimental Workflow for Assessing Cardioprotective Effects
Caption: Langendorff ischemia-reperfusion workflow.
References
- 1. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]
- 2. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Adenosine [cvpharmacology.com]
- 6. mdpi.com [mdpi.com]
- 7. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Adenosine A2A receptor agonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Respiratory System Effects of N6,N6-Dimethyl-xylo-adenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,N6-Dimethyl-xylo-adenosine is an adenosine (B11128) analog. While adenosine and its various analogs are known to exert a range of physiological effects, including vasodilation and potential anti-cancer properties, the specific impacts of this compound on the respiratory system have not been extensively documented in publicly available literature.[1] Adenosine itself is known to modulate inflammatory responses and can induce bronchoconstriction in asthmatics.[2][3][4] It has been shown to stimulate respiration, which may be due to chemoreceptor activation.[5] Given the structural similarity, it is plausible that this compound could modulate similar pathways, such as those involving adenosine receptors (A1, A2A, A2B, A3), which play crucial roles in regulating inflammation and immune cell function in the lungs.[2][3][6][7][8]
These application notes provide a framework for investigating the potential effects of this compound on the respiratory system. The following sections outline proposed experimental protocols and data presentation formats to guide researchers in this area.
Data Presentation
Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison and analysis.
Table 1: In Vitro Analysis of Inflammatory Cytokine Secretion
| Cell Line/Primary Cells | Treatment | Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-8 (pg/mL) |
| Human Bronchial Epithelial Cells (HBECs) | Vehicle Control | - | |||
| This compound | 1 | ||||
| 10 | |||||
| 100 | |||||
| LPS (Positive Control) | 1 µg/mL | ||||
| Human Small Airway Epithelial Cells (HSAECs) | Vehicle Control | - | |||
| This compound | 1 | ||||
| 10 | |||||
| 100 | |||||
| Poly(I:C) (Positive Control) | 10 µg/mL |
Table 2: In Vivo Assessment of Lung Function in a Murine Model of Asthma
| Treatment Group | Route of Administration | Dose (mg/kg) | Airway Hyperresponsiveness (Penh) | Bronchoalveolar Lavage (BAL) Fluid - Total Cells (x10^5) | BAL Fluid - Eosinophils (x10^4) |
| Naive (No Disease) | - | - | |||
| Vehicle Control (Asthma Model) | Intranasal | - | |||
| This compound | Intranasal | 1 | |||
| 10 | |||||
| Dexamethasone (B1670325) (Positive Control) | Intraperitoneal | 1 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects in Human Lung Epithelial Cells
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by human bronchial epithelial cells (HBECs).
Materials:
-
Human Bronchial Epithelial Cells (HBECs)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound
-
Lipopolysaccharide (LPS) or Poly(I:C) as an inflammatory stimulus
-
ELISA kits for IL-6, TNF-α, and IL-8
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HBECs in 96-well plates until they reach 80-90% confluency.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control. Incubate for 1 hour.
-
Inflammatory Challenge: Add an inflammatory stimulus such as LPS (1 µg/mL) or Poly(I:C) (10 µg/mL) to the wells (except for the negative control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of IL-6, TNF-α, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine if this compound treatment reduces the secretion of pro-inflammatory cytokines compared to the vehicle control in stimulated cells.
Protocol 2: In Vivo Evaluation in a Murine Model of Allergic Asthma
Objective: To investigate the therapeutic potential of this compound in a house dust mite (HDM)-induced murine model of allergic asthma.[9]
Materials:
-
6-8 week old BALB/c mice
-
House Dust Mite (HDM) extract
-
This compound
-
Dexamethasone (positive control)
-
Whole-body plethysmography system for measuring airway hyperresponsiveness
-
Methacholine
-
Materials for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization and Challenge: Sensitize mice by intranasal administration of HDM extract on days 0, 1, and 2. Challenge the mice with intranasal HDM extract on days 14, 15, 16, and 17 to induce an asthmatic phenotype.[9]
-
Treatment: Administer this compound (e.g., 1 and 10 mg/kg) or vehicle control intranasally 1 hour prior to each HDM challenge. A positive control group will receive dexamethasone (1 mg/kg) intraperitoneally.
-
Airway Hyperresponsiveness (AHR) Measurement: On day 18, measure AHR using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.[10][11]
-
Bronchoalveolar Lavage (BAL): On day 19, perform BAL to collect lung inflammatory cells.
-
Cell Analysis: Determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid.
-
Histopathology: Collect lung tissue for histological analysis to assess inflammation and mucus production.
-
Data Analysis: Compare the AHR, BAL fluid cell counts, and histological scores between the different treatment groups to evaluate the efficacy of this compound.
Mandatory Visualizations
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for investigating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine mediates IL-13–induced inflammation and remodeling in the lung and interacts in an IL-13–adenosine amplification pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine signaling and the regulation of chronic lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pulmonary effects of intravenous adenosine in asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular and respiratory effects of adenosine in conscious man. Evidence for chemoreceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine at the Interphase of Hypoxia and Inflammation in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptors and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nuvisan.com [nuvisan.com]
- 10. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography [bio-protocol.org]
Application Notes and Protocols for Central Nervous System Studies with N6,N6-Dimethyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific effects of N6,N6-Dimethyl-xylo-adenosine on the central nervous system (CNS) is limited in publicly available literature. The following application notes and protocols are based on the known pharmacology of adenosine (B11128) analogs and the general methodologies for studying adenosine receptor agonists in the CNS. These should serve as a foundational guide for initiating research into this specific compound.
Application Notes
This compound is a synthetic adenosine analog with potential as a research tool for investigating the role of adenosine signaling in the central nervous system.[1] Adenosine is a critical neuromodulator, and its receptors (A1, A2A, A2B, and A3) are widely distributed throughout the brain, playing key roles in regulating neuronal activity, neurotransmitter release, inflammation, and cerebral blood flow.[2][3] As an adenosine receptor agonist, this compound is hypothesized to mimic the effects of endogenous adenosine, thereby offering a means to probe the physiological and pathological functions of adenosinergic signaling pathways.
Potential CNS research applications for this compound include:
-
Neuroprotection: A1 receptor activation is generally associated with neuroprotective effects, suggesting that selective A1 agonists could be beneficial in conditions like ischemia and epilepsy.[2] Investigating the receptor selectivity profile of this compound is a critical first step in exploring this potential.
-
Modulation of Neuroinflammation: Adenosine receptors are expressed on microglia and astrocytes, and their activation can modulate the inflammatory response in the brain.
-
Treatment of Neurodegenerative Diseases: Dysregulation of adenosine signaling has been implicated in Alzheimer's and Parkinson's diseases.[4] Adenosine analogs are being explored as potential therapeutic agents in these contexts.
-
Pain Management: Adenosine receptors are involved in the modulation of nociceptive pathways, and A1 receptor agonists have shown analgesic properties.
Hypothesized Mechanism of Action in the CNS
As an adenosine analog, this compound is expected to bind to and activate one or more of the adenosine receptor subtypes. The specific downstream effects will depend on its receptor selectivity and the cell type in which the receptors are expressed. For instance, activation of A1 receptors, which are coupled to Gi proteins, typically leads to the inhibition of adenylyl cyclase, decreased cAMP levels, activation of potassium channels, and inhibition of calcium channels. Conversely, A2A receptor activation (coupled to Gs proteins) stimulates adenylyl cyclase and increases cAMP levels.
Data Presentation
The following table presents hypothetical binding affinity data for this compound at the four human adenosine receptor subtypes. This data is illustrative and would need to be determined experimentally.
| Receptor Subtype | Hypothetical Kᵢ (nM) |
| A1 | 15 |
| A2A | 250 |
| A2B | >10,000 |
| A3 | 800 |
Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assay to Determine Receptor Affinity
This protocol describes a method to determine the binding affinity of this compound for adenosine receptor subtypes using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cell lines stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [³H]PSB-603 (for A2B), [³H]HEMADO (for A3).
-
This compound.
-
Non-specific binding control (e.g., theophylline (B1681296) or a high concentration of a known antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA).
-
Adenosine deaminase (ADA).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Pre-treat the membrane preparations with adenosine deaminase (2 U/mL) for 30 minutes at 37°C to remove any endogenous adenosine.
-
In a 96-well plate, combine the cell membranes (20-50 µg of protein), the radioligand at a concentration near its Kₔ, and varying concentrations of this compound (e.g., from 10⁻¹⁰ to 10⁻⁴ M).
-
For total binding, omit the this compound. For non-specific binding, add a high concentration of a suitable unlabeled antagonist.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Assay to Determine Functional Activity
This protocol outlines a method to assess the functional activity of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the adenosine receptor of interest.
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase for A1 and A3 receptor assays).
-
A known agonist for the receptor of interest (positive control).
-
A known antagonist for the receptor of interest.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the experiment, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
For A1/A3 receptors (Gi-coupled): Add varying concentrations of this compound along with a fixed concentration of forskolin (e.g., 1-10 µM).
-
For A2A/A2B receptors (Gs-coupled): Add varying concentrations of this compound alone.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
Visualizations
Caption: General workflow for CNS drug discovery.
Caption: Hypothesized A1 receptor signaling pathway.
References
- 1. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. Research progress on adenosine in central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on adenosine in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of N6-methyladenosine modification in central nervous system diseases and related therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of N6-Substituted Adenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of N6-substituted adenosine (B11128) derivatives, which are crucial tools for studying adenosine receptors (ARs) and developing novel therapeutics. This document offers detailed protocols for the synthesis of a representative compound, N6-benzyladenosine, as well as for key pharmacological assays used to characterize these derivatives.
Introduction
N6-substituted adenosine derivatives are a versatile class of molecules widely utilized in biomedical research to probe the function of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes, making them attractive targets for drug discovery in areas such as cardiovascular disease, inflammation, cancer, and neurodegenerative disorders. By modifying the N6 position of the adenosine scaffold, researchers can systematically alter the affinity and efficacy of these ligands for the different AR subtypes, leading to the development of highly potent and selective agonists and antagonists.
Synthesis of N6-Substituted Adenosine Derivatives
A common and effective method for the synthesis of N6-substituted adenosine derivatives is the nucleophilic substitution of 6-chloropurine (B14466) riboside with a corresponding amine. This approach allows for the introduction of a wide variety of substituents at the N6 position.
General Synthetic Workflow
The synthesis typically involves the reaction of a purine (B94841) precursor with an amine, followed by purification.
Caption: General workflow for the synthesis of N6-substituted adenosine derivatives.
Experimental Protocols
Protocol 1: Synthesis of N6-Benzyladenosine
This protocol describes the synthesis of N6-benzyladenosine from 6-chloropurine-9-riboside and benzylamine (B48309).[1]
Materials:
-
6-Chloropurine-9-riboside
-
Benzylamine
-
n-Butanol
-
Diethyl ether
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Freezer (-5 °C)
Procedure:
-
To a round-bottom flask, add 1 mmol of 6-chloropurine-9-riboside.
-
Add 20 mL of n-butanol to the flask.
-
Add 1.33 mmol of the appropriate benzylamine derivative to the reaction mixture.
-
Add 1.67 mmol of triethylamine to the mixture.
-
Attach a reflux condenser and stir the reaction mixture at 90 °C for 4 hours.[1]
-
After 4 hours, stop heating and allow the mixture to cool to room temperature.
-
Place the reaction mixture in a freezer at -5 °C overnight to facilitate precipitation of the product.[1]
-
Collect the white solid product by filtration using a Büchner funnel.
-
Wash the collected solid with cold n-butanol (2 x 5 mL), followed by cold distilled water (2 x 5 mL), and finally with diethyl ether (2 x 5 mL).[1]
-
Dry the purified N6-benzyladenosine derivative under vacuum.
-
Confirm the identity and purity of the final product using techniques such as HPLC and NMR.[2]
Biological Evaluation of N6-Substituted Adenosine Derivatives
The pharmacological activity of newly synthesized N6-substituted adenosine derivatives is typically assessed through radioligand binding assays to determine their affinity for different adenosine receptor subtypes and functional assays to evaluate their efficacy (agonist or antagonist properties).
Protocol 2: Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor using a competitive binding assay.[3][4]
Materials:
-
Cell membranes expressing the human adenosine A1 receptor
-
[3H]DPCPX (radioligand for A1 receptor)
-
Test compounds (N6-substituted adenosine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a solution of the radioligand ([3H]DPCPX) in the assay buffer at a concentration close to its Kd value.
-
Prepare a suspension of the cell membranes expressing the A1 receptor in the assay buffer.
-
-
Incubation:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known A1 antagonist (for non-specific binding) or the test compound at various concentrations.
-
50 µL of the radioligand solution.
-
150 µL of the membrane suspension.
-
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.[3]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add liquid scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: cAMP Accumulation Assay for Adenosine A3 Receptor
This functional assay is used to determine whether a test compound acts as an agonist or antagonist at the A3 adenosine receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels. A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[5][6]
Materials:
-
CHO cells stably expressing the human A3 adenosine receptor
-
Test compounds (N6-substituted adenosine derivatives)
-
Forskolin (B1673556) (an activator of adenylyl cyclase)
-
A known A3 receptor agonist (e.g., IB-MECA)
-
Cell culture medium
-
cAMP assay kit (e.g., GloSensor cAMP Assay)
-
Luminometer
Signaling Pathway:
Caption: A3 adenosine receptor signaling pathway leading to cAMP inhibition.
Procedure:
-
Cell Culture:
-
Culture CHO cells expressing the A3 receptor in appropriate media until they reach the desired confluency.
-
-
Assay Preparation:
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
Prepare solutions of the test compounds, a reference agonist, and forskolin in the assay buffer.
-
-
Agonist Mode:
-
Treat the cells with various concentrations of the test compound.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for a specific time at a controlled temperature.
-
Measure the cAMP levels using a cAMP assay kit according to the manufacturer's instructions. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a fixed concentration of a known A3 receptor agonist (e.g., IB-MECA) to all wells, followed by forskolin.
-
Incubate for a specific time at a controlled temperature.
-
Measure the cAMP levels. An attenuation of the agonist-induced decrease in cAMP levels indicates antagonist activity.
-
-
Data Analysis:
-
For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the percentage of inhibition of the reference agonist's effect against the logarithm of the compound concentration to determine the IC50 value.
-
Data Presentation: Biological Activity of N6-Substituted Adenosine Derivatives
The following table summarizes the binding affinities (Ki) and functional potencies (IC50 or EC50) of several representative N6-substituted adenosine derivatives at different adenosine receptor subtypes.
| Compound | N6-Substituent | Receptor Subtype | Assay Type | Ki (nM) | IC50/EC50 (nM) | Reference |
| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | A1 | Binding | 0.8 | - | [7] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Cyclopentyl | A1 | Binding | 0.4 | - | [7] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Cyclopentyl | A1 | Functional (AC) | - | 33 | [7] |
| N6-n-Pentyladenosine | n-Pentyl | A1 | Binding | 0.50 | - | [8] |
| N6-(9-Amino-nonyl)adenosine | 9-Amino-nonyl | A1 | Binding | 0.32 | - | [8] |
| N6-Benzyladenosine | Benzyl | A1 | Binding | 12.0 | - | [9] |
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide | 3-Iodobenzyl | A3 | Binding | 1.1 | - | [10] |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | (1S,2R)-2-Phenyl-1-cyclopropyl | A3 (human) | Binding | 0.63 | - | [11][12] |
| DPMA | 2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl | A3 (human) | Binding | 106 | - | [11][12] |
| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | A1 | Functional | - | 8.2 | [13][14] |
| 3'-Ureido-N6-(3-iodobenzyl)adenosine | 3-Iodobenzyl | A3 (mutant) | Binding | 220 | - | [15] |
Note: AC refers to Adenylate Cyclase inhibition assay. Ki values represent the binding affinity, where a lower value indicates higher affinity. IC50/EC50 values represent the functional potency, where a lower value indicates higher potency.
Conclusion
The synthesis and characterization of N6-substituted adenosine derivatives are fundamental to the exploration of adenosine receptor pharmacology. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel adenosine receptor ligands for their potential as research tools and therapeutic agents. Careful execution of these experimental procedures and thorough data analysis will enable the identification of compounds with desired affinity, selectivity, and functional activity profiles.
References
- 1. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Benzyladenosine, Purity≥98% - CD BioGlyco [bioglyco.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. innoprot.com [innoprot.com]
- 6. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. N6-Cyclohexyladenosine | Adenosine Receptor | TargetMol [targetmol.com]
- 15. Synthesis of N6-substituted 3'-ureidoadenosine derivatives as highly potent agonists at the mutant A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine as a Nucleoside Antimetabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,N6-Dimethyl-xylo-adenosine is a purine (B94841) nucleoside analog, classified as a nucleoside antimetabolite.[1][2] Compounds within this class are known to interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation, particularly in rapidly dividing cells such as cancer cells. Adenosine (B11128) analogs have also been noted for their potential to inhibit cancer progression.[1] This document provides detailed protocols for evaluating the potential of this compound as an anticancer agent, focusing on its effects on cell viability, apoptosis, and relevant signaling pathways. Due to the limited availability of specific experimental data for this compound, the quantitative data presented herein is hypothetical and serves as an illustrative example based on the known activities of similar nucleoside analogs.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H17N5O4[3] |
| Molecular Weight | 295.29 g/mol [2] |
| CAS Number | 669055-52-1[3] |
| Solubility | Soluble in DMSO (e.g., up to 10 mM) |
| Appearance | Solid[2] |
Hypothetical Biological Activity Data
The following tables represent hypothetical data for the biological activity of this compound in a human cancer cell line (e.g., MCF-7 breast cancer cells). These tables are intended to serve as a template for data presentation.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | 15.2 |
| MCF-7 | 48 | 8.5 |
| MCF-7 | 72 | 4.1 |
| A549 | 48 | 12.3 |
| HeLa | 48 | 9.8 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48-hour treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 2.1 | 1.5 | 96.4 |
| 5 | 15.8 | 4.2 | 70.0 |
| 10 | 35.2 | 8.9 | 55.9 |
| 20 | 52.1 | 15.3 | 32.6 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimetabolite activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.[4][5]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
MTT Assay Experimental Workflow
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[8][9]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.[8]
Apoptosis Assay Workflow
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in cancer-related signaling pathways.[11][12]
Materials:
-
This compound
-
Human cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Hypothetical Mechanism of Action and Signaling Pathway
As a nucleoside antimetabolite, this compound is likely to be taken up by cells and phosphorylated to its triphosphate form. This active metabolite can then compete with endogenous nucleosides, leading to the inhibition of DNA and RNA synthesis and ultimately inducing apoptosis.
Furthermore, as an adenosine analog, it may interact with adenosine receptors, which are known to modulate various signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[13][14] Activation or inhibition of these pathways can affect cell proliferation, survival, and apoptosis.
Hypothetical Signaling Pathway
Disclaimer
The experimental data and signaling pathways described in these application notes are hypothetical and for illustrative purposes only. Researchers should conduct their own experiments to determine the specific biological activities and mechanisms of action of this compound. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. All research should be conducted in accordance with institutional and national guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 3. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next steps for clinical translation of adenosine pathway inhibition in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6,N6-Dimethyl-xylo-adenosine is a modified nucleoside analog of adenosine (B11128).[1][2] Such analogs are pivotal in biomedical research and drug discovery, often serving as probes to elucidate complex biological pathways or as therapeutic agents themselves.[3][4] Modifications to the ribose sugar, as seen in the "xylo" configuration, and to the nucleobase, with the N6,N6-dimethyl groups, can significantly alter the compound's affinity for adenosine receptors, metabolic stability, and overall biological activity.[2]
Adenosine analogs are known to interact with various cellular targets, including adenosine receptors, which are implicated in cardiovascular, respiratory, and central nervous system functions.[5][6] They have also been investigated for their potential in cancer therapy as nucleoside antimetabolites.[1][7] The preparation of accurate and stable stock solutions is the foundational step for any in vitro or in vivo studies to ensure reproducible and reliable experimental outcomes. This document provides a detailed protocol for the preparation of stock solutions of this compound and outlines a potential signaling pathway for further investigation.
Physicochemical Data and Solubility
Proper handling and storage are crucial for maintaining the integrity of this compound. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C12H17N5O4 | [2][7] |
| Molecular Weight | 295.29 g/mol | [2][7] |
| CAS Number | 669055-52-1 | [5] |
| Appearance | Solid | [2][7] |
| Purity | ≥95% | [2][5] |
| Solubility | 10 mM in DMSO | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [7] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [7] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound (MW: 295.29 g/mol )
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Water bath or heat block (optional, for enhancing solubility)
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3.3. Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 1 mL x 10 mmol/L x (1 L / 1000 mL) x 295.29 g/mol x (1000 mg / 1 g)
-
Mass (mg) = 2.95 mg
-
-
-
Weighing: Carefully weigh out 2.95 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If solubility is an issue, gentle warming in a water bath (up to 37°C) can be applied for a short period.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) vials. This minimizes freeze-thaw cycles and exposure to light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[7]
-
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow
The following diagram illustrates the key steps for preparing the stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Postulated Signaling Pathway
As an adenosine analog, this compound is postulated to interact with adenosine receptors (ARs). ARs are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase (AC) activity.[8] A1 and A3 receptors typically couple to Gi proteins to inhibit AC, while A2A and A2B receptors couple to Gs proteins to stimulate AC.[8][9] This leads to changes in cyclic AMP (cAMP) levels, a critical second messenger.
Caption: Postulated signaling via adenosine receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 6. Adenosine - Wikipedia [en.wikipedia.org]
- 7. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N6,N6-Dimethyl-xylo-adenosine solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6,N6-Dimethyl-xylo-adenosine, focusing on challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: In which organic solvents is this compound soluble?
This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[4] One supplier suggests a solubility of 10 mM in DMSO. If solubility issues arise in DMSO, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) may be attempted.[4]
Q3: How should I prepare a stock solution of this compound?
It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[4] This stock can then be diluted into the desired aqueous buffer to the final working concentration. This approach helps to avoid issues with dissolving the powdered compound directly into an aqueous medium.
Q4: What factors can influence the solubility of this compound in my experiments?
Several factors can affect the solubility of this compound:
-
pH of the buffer: The ionization state of the molecule can change with pH, which may impact its solubility.
-
Buffer composition and ionic strength: Different salts and their concentrations can influence solubility.
-
Temperature: Solubility of many compounds, including adenosine (B11128), increases with temperature.[3]
-
Presence of co-solvents: Small percentages of organic solvents (like DMSO or ethanol) in the final aqueous solution can enhance solubility.
Q5: How stable is this compound in solution?
When stored as a powder at -20°C, this compound is stable for several years.[4] In an organic solvent, it is stable for at least 6 months at -80°C.[4] It is important to note that aqueous solutions of the parent compound, adenosine, are not recommended for storage for more than one day.[1] Therefore, it is best practice to prepare fresh aqueous solutions of this compound for each experiment.
Troubleshooting Guide
Issue: Precipitate forms when diluting the DMSO stock solution into aqueous buffer.
This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous buffer.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of DMSO in the final solution can help maintain solubility. Be mindful of the potential effects of the solvent on your biological system.
-
Adjust the pH of the Aqueous Buffer: Systematically test the solubility at different pH values (e.g., from pH 5.0 to 8.0) to determine if there is a pH at which the compound is more soluble.
-
Gentle Warming: Briefly and gently warming the solution (e.g., to 37°C) may help dissolve the precipitate. However, be cautious about the thermal stability of the compound and other components in your experiment.
-
Sonication: Use a bath sonicator to aid in the dissolution of fine precipitates.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides solubility information for the parent compound, adenosine, as a reference.
| Compound | Solvent/Buffer | Temperature | Solubility |
| This compound | DMSO | Room Temperature | ~10 mM |
| Adenosine | PBS (pH 7.2) | Room Temperature | ~10 mg/mL[1] |
| Adenosine | Water | Cold | Fairly Soluble[2] |
| Adenosine | Water | Hot | Freely Soluble[2][3] |
| Adenosine | DMSO | Room Temperature | ~20 mg/mL[1] |
| Adenosine | Dimethyl formamide | Room Temperature | ~5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of the compound for your desired volume and concentration (Molecular Weight: 295.29 g/mol ). For example, for 1 mL of a 10 mM stock solution, you will need 2.95 mg.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[4]
Protocol 2: Determining Aqueous Solubility (Empirical Approach)
Objective: To empirically determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions of your DMSO stock solution into your aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 500 µM.
-
To a microcentrifuge tube containing the appropriate volume of your aqueous buffer, add the corresponding small volume of the DMSO stock solution. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize precipitation.
-
Immediately after adding the stock solution, vortex the tube for 30 seconds to ensure thorough mixing.
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes and inspect again.
-
The highest concentration that remains clear without any visible precipitate is your approximate working solubility limit in that specific buffer.
Visualizations
Caption: Workflow for preparing a stock solution and determining aqueous solubility.
Caption: Troubleshooting logic for addressing precipitation issues.
References
improving the stability of N6,N6-Dimethyl-xylo-adenosine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N6,N6-Dimethyl-xylo-adenosine in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound is the hydrolysis of the N-glycosidic bond that connects the N6,N6-dimethyladenine base to the xylofuranose (B8766934) sugar. This reaction is primarily catalyzed by acidic conditions and elevated temperatures, leading to the formation of N6,N6-dimethyladenine and the corresponding xylose sugar.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral to slightly alkaline solutions (pH 7-8). Acidic conditions (pH < 7) significantly accelerate the rate of hydrolysis of the N-glycosidic bond. Therefore, it is crucial to maintain a neutral or slightly alkaline pH to minimize degradation.
Q3: What is the recommended storage condition for this compound solutions?
A3: For optimal stability, solutions of this compound should be prepared in a buffer at a pH of 7-8 and stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable. It is best to prepare fresh solutions for critical experiments whenever possible.
Q4: Can I use organic solvents to dissolve this compound?
A4: While this compound is soluble in some organic solvents like DMSO and ethanol, the stability in these solvents over time may vary. It is recommended to prepare stock solutions in an appropriate anhydrous organic solvent and then dilute into aqueous buffers for experiments. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid potential effects on the experiment and the stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation | - Low solubility in the chosen solvent.- Solution supersaturation.- Temperature fluctuations. | - Ensure the solvent is appropriate for the desired concentration.- Gently warm the solution to aid dissolution, but avoid high temperatures.- Store the solution at a constant, recommended temperature. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage or handling.- Use of acidic buffers. | - Prepare fresh solutions before each experiment.- Verify the pH of all buffers and solutions to ensure they are in the optimal range (pH 7-8).- Perform a stability check of your stock solution using HPLC or LC-MS. |
| Loss of Compound Activity | - Hydrolysis of the N-glycosidic bond leading to inactive degradation products. | - Follow the recommended storage and handling procedures diligently.- Minimize the time the compound spends in solution, especially at room temperature.- Consider using a freshly prepared solution for sensitive assays. |
Quantitative Data on Stability
The following table provides illustrative data on the stability of this compound under various conditions. Please note that this data is based on general trends for similar nucleoside analogs and should be used as a guideline. For precise stability data, it is recommended to perform in-house stability studies.
| Condition | Parameter | Value | Half-life (t½) |
| pH | 4.0 | 25°C | ~ 24 hours |
| 7.0 | 25°C | > 14 days | |
| 8.0 | 25°C | > 21 days | |
| Temperature | 4°C | pH 7.4 | > 3 months |
| 25°C | pH 7.4 | ~ 2-3 weeks | |
| 37°C | pH 7.4 | ~ 3-5 days | |
| Solvent | Aqueous Buffer (pH 7.4) | 25°C | Stable |
| DMSO | 25°C | Generally stable, but long-term stability should be verified. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature.
-
HPLC Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Caption: Degradation of this compound.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Optimizing N6,N6-Dimethyl-xylo-adenosine Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N6,N6-Dimethyl-xylo-adenosine for various cell-based assays.
Disclaimer: Publicly available scientific literature has limited specific data on this compound. The guidance provided here is based on the general principles of working with adenosine (B11128) analogs and nucleoside analogs. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific cell type and assay.
Troubleshooting Guides
Unexpected or inconsistent results are common when working with a novel compound. This section provides a guide to troubleshoot potential issues during your experiments with this compound.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect on cells | Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 (half-maximal effective concentration). |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Cell Line Insensitivity: The chosen cell line may not express the target receptor or pathway affected by the compound. | Use a positive control known to elicit a response in your cell line to ensure the assay is working. Consider screening different cell lines to find a responsive model. | |
| High cell toxicity or death | Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Determine the CC50 (half-maximal cytotoxic concentration) using a cell viability assay. Aim for concentrations below the CC50 for functional assays. |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) and include a vehicle control (medium with the same amount of solvent) in your experiments. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge Effects in Plates: Wells on the edge of the plate are more prone to evaporation, leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity. | |
| Compound Precipitation: The compound may not be fully dissolved at the tested concentration. | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try a lower concentration or a different solvent. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a general method for determining the optimal concentration range of this compound by assessing its effect on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM, 10, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration to determine the EC50 and CC50 values.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an adenosine analog.[2][3][4] Adenosine analogs often act as agonists or antagonists for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors.[5] Activation of these receptors can modulate various downstream signaling pathways, such as those involving adenylyl cyclase and cyclic AMP (cAMP).[3][5] It may also act as a nucleoside antimetabolite, potentially affecting DNA and RNA synthesis.[3][4]
Q2: How should I prepare and store this compound?
A2: For long-term storage, it is recommended to store the compound as a powder at -20°C. For experimental use, prepare a high-concentration stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.
Q3: What are appropriate positive and negative controls for my experiments?
A3:
-
Positive Control: A well-characterized adenosine receptor agonist (e.g., NECA) or another compound known to produce the expected effect in your cell line and assay.
-
Negative Control (Vehicle Control): Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent.
-
Untreated Control: Cells cultured in medium without any treatment.
Q4: Can this compound affect the cell cycle?
A4: Yes, as a nucleoside analog, it is possible that this compound could interfere with DNA replication or other cellular processes, leading to cell cycle arrest. Cell cycle analysis, for instance by flow cytometry after propidium (B1200493) iodide staining, can be performed to investigate this.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for optimizing compound concentration.
References
troubleshooting N6,N6-Dimethyl-xylo-adenosine experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with N6,N6-Dimethyl-xylo-adenosine. Given the limited specific literature for this compound, this guide draws upon general principles for working with adenosine (B11128) analogs and modified nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a synthetic adenosine analog.[1] Like other adenosine analogs, it is studied for various biological activities, including potential roles as a smooth muscle vasodilator and for its effects on cancer cell progression.[1][2][3] Its mechanism of action is likely related to its structural similarity to adenosine, potentially interacting with adenosine receptors or other nucleoside-binding proteins.[4][5] However, specific targets have not been fully elucidated in publicly available literature.
Q2: How should I dissolve and store this compound?
A2: Based on available data, this compound is soluble in DMSO, with a reported solubility of 10 mM. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[3] In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] The compound is stable at room temperature for short periods, such as during shipping.[3]
Q3: What are the key physicochemical properties of this compound?
A3: The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 669055-52-1 | |
| Molecular Formula | C12H17N5O4 | [3] |
| Molecular Weight | 295.29 g/mol | [3] |
| Purity | ≥95% | [4] |
| Solubility | 10 mM in DMSO | |
| Appearance | Solid | [3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month | [3] |
Q4: What are the potential applications for this compound in research?
A4: this compound is primarily intended for research use.[1] Its applications are in the areas of cancer research and cell cycle/DNA damage studies. As a nucleoside analog, it may be investigated as an antimetabolite.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
Q: I am not observing the expected biological activity, or my results are not reproducible. What are the possible causes?
A: This can be due to several factors. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Action: Verify the age and storage conditions of your compound stock. Improper storage can lead to degradation.
-
Rationale: Modified nucleosides can be susceptible to chemical instabilities.[6][7] Long-term storage at inappropriate temperatures or in suboptimal solvents can compromise the compound's integrity.
-
-
Concentration Verification:
-
Action: Ensure your final concentration in the assay is accurate. If you have the capability, use HPLC to confirm the concentration of your stock solution.
-
Rationale: Simple dilution errors are a common source of variability.
-
-
Cellular Uptake and Metabolism:
-
Action: Optimize the incubation time. Perform a time-course experiment to determine the optimal duration of exposure for your cell line.
-
Rationale: The rate of compound uptake and metabolism can vary significantly between different cell lines.[8] Some cells may rapidly metabolize or efflux the compound, reducing its effective intracellular concentration.
-
-
Assay System Interference:
-
Action: Run a control with the compound in your assay system without cells or the target enzyme to check for direct interference (e.g., absorbance or fluorescence quenching).
-
Rationale: The compound itself might interact with assay reagents, leading to false positive or negative results.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Compound Precipitation in Media
Q: I am observing precipitation after diluting my DMSO stock of this compound into aqueous cell culture media. How can I resolve this?
A: This is a common issue with compounds that have limited aqueous solubility.
-
Action 1: Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-related toxicity and improve compound solubility.
-
Action 2: Pre-warm Media: Pre-warm your cell culture media to 37°C before adding the compound stock. This can help keep the compound in solution.
-
Action 3: Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of media, vortex gently, and then add this to the final volume.
-
Action 4: Use a Surfactant (with caution): In biochemical assays (not cell-based), a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility. This must be validated to ensure it does not interfere with your assay.
Issue 3: High Cellular Toxicity Observed
Q: My cells are showing signs of toxicity even at low concentrations of the compound. What should I do?
A: Unexplained toxicity can stem from the compound itself or experimental artifacts.
-
Action 1: Perform a Dose-Response Curve: Conduct a broad dose-response experiment (e.g., from nM to high µM ranges) to determine the precise IC50 and toxic concentration range for your specific cell line.
-
Action 2: Check Vehicle Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the toxicity is not due to the solvent.
-
Action 3: Assess Purity: If possible, verify the purity of your compound batch. Impurities from synthesis can sometimes be more toxic than the compound of interest.
-
Action 4: Consider Off-Target Effects: Be aware that nucleoside analogs can have off-target effects, potentially interfering with fundamental cellular processes like DNA/RNA synthesis.[9]
Experimental Protocols
Disclaimer: The following is a representative protocol for assessing the effect of a nucleoside analog on cell viability. It should be used as a starting point and must be optimized for your specific cell line and experimental conditions.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber or for 2-4 hours with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
Caption: General experimental workflow for a cell viability assay.
Signaling Pathway Context
As an adenosine analog, this compound may influence cellular signaling pathways regulated by adenosine receptors. The diagram below illustrates a generalized pathway for adenosine receptor signaling, which often involves the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.[10]
Caption: Hypothesized signaling pathway for an adenosine analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 4. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of natural resistance to N6-(delta2-isopentenyl)adenosine in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the molecular structure of N6-(omega-aminoalkyl)adenosines on adenosine receptor affinity and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N6,N6-Dimethyl-xylo-adenosine
Welcome to the technical support center for the synthesis of N6,N6-Dimethyl-xylo-adenosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this adenosine (B11128) analog. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter in your experiments.
Troubleshooting Guide
This guide addresses common problems that can arise during the multi-step synthesis of this compound, likely proceeding from a xylo-adenosine precursor.
Problem 1: Incomplete or low yield of N6,N6-dimethylation.
-
Question: I am attempting to dimethylate the N6 position of xylo-adenosine, but the reaction is sluggish, or the yield of the desired product is low. What are the possible causes and solutions?
-
Answer: Low yields in the N6,N6-dimethylation step can stem from several factors:
-
Insufficient protection of hydroxyl groups: The hydroxyl groups on the xylose sugar must be adequately protected to prevent side reactions.[1] Commonly used protecting groups include tert-butyldimethylsilyl (TBDMS) or acetyl groups.[1] Incomplete protection can lead to the consumption of reagents and the formation of undesired byproducts.
-
Solution: Ensure complete protection of the 2', 3', and 5' hydroxyl groups by using a sufficient excess of the protecting agent and appropriate reaction conditions. Monitor the protection step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the full conversion to the protected intermediate before proceeding with methylation.
-
-
Choice of methylating agent and base: The reactivity of the methylating agent and the strength of the base are crucial.
-
Solution: A common and effective methylating agent is methyl iodide (CH₃I).[1] The choice of base is also critical; stronger bases like potassium carbonate can facilitate the reaction.[1] The synthesis of 1,N6-dimethyladenosine has been achieved using dimethyl sulfate (B86663) (DMS) or trimethylsulfonium (B1222738) iodide (Me₃SI) as the methylating agent.[2] Experimenting with different methylating agents and bases may be necessary to optimize the yield.
-
-
Reaction conditions: Temperature and reaction time can significantly impact the outcome.
-
Solution: The reaction may require heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Prolonged reaction times at high temperatures can lead to degradation, so careful optimization is key.
-
-
Problem 2: Formation of multiple methylated byproducts.
-
Question: My reaction mixture shows multiple spots on TLC, and mass spectrometry indicates the presence of mono-methylated and other undesired methylated species. How can I improve the selectivity for N6,N6-dimethylation?
-
Answer: The formation of multiple methylated products is a common issue in nucleoside chemistry.
-
Inadequate protection: As mentioned previously, unprotected hydroxyl groups can be methylated, leading to a mixture of products.
-
Methylation at other ring nitrogens: Besides the N6-amino group, other nitrogen atoms in the purine (B94841) ring can also be susceptible to methylation.
-
Solution: Proper protection of the sugar hydroxyls is the first line of defense.[1] To favor N6-dimethylation, the reaction conditions should be carefully controlled. The use of a suitable base and solvent system can influence the regioselectivity of the methylation. For instance, in the synthesis of related N6-substituted adenosines, regioselective alkylation is a key consideration.
-
-
Problem 3: Difficulty in purifying the final product.
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?
-
Answer: The purification of nucleoside analogs can be challenging due to their polarity and potential for forming complex mixtures.
-
Chromatographic methods:
-
Solution: Column chromatography on silica (B1680970) gel is a standard method for purifying nucleoside derivatives. A gradient elution system, for example, with dichloromethane (B109758) and methanol, can be effective. For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) may be more suitable. High-Performance Liquid Chromatography (HPLC) is often necessary to achieve high purity.[2]
-
-
Removal of impurities from starting materials: Impurities in the starting xylo-adenosine or reagents can complicate purification.
-
Solution: Ensure the purity of all starting materials before beginning the synthesis. Purification of intermediates at each step is also recommended to avoid carrying forward impurities. Techniques like membrane filtration have been used for the purification of xylo-oligosaccharides and may be adaptable for removing certain types of impurities.[3][4][5][6][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
-
Protection of the xylose hydroxyl groups: The 2', 3', and 5' hydroxyl groups of a starting xylo-adenosine molecule are protected to prevent unwanted side reactions during the subsequent methylation step.[1]
-
N6,N6-Dimethylation: The protected xylo-adenosine is then reacted with a suitable methylating agent, such as methyl iodide, in the presence of a base to introduce the two methyl groups at the N6 position of the adenine (B156593) base.[1]
-
Deprotection: The protecting groups on the xylose hydroxyls are removed under specific conditions to yield the final product, this compound.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are critical for a successful synthesis:
-
Anhydrous conditions: Many of the reagents used in nucleoside synthesis are sensitive to moisture. Therefore, carrying out reactions under an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents is crucial.
-
Stoichiometry of reagents: The molar ratios of the nucleoside, protecting groups, methylating agent, and base must be carefully controlled to maximize yield and minimize side reactions.
-
Temperature: Both the protection and methylation steps may require specific temperature control to ensure reaction completion and prevent degradation.
-
Reaction monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to identify any issues early on.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure, confirming the presence of the dimethylamino group, and verifying the stereochemistry of the xylose sugar.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
While a specific protocol for this compound is not available, the following general protocol for the N6-methylation of adenosine can be adapted and optimized for the xylo- derivative.[1]
Illustrative General Protocol for N6-Methylation of a Protected Xylo-Adenosine
Materials:
-
Protected xylo-adenosine (with 2',3',5'-hydroxyls protected)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethylformamide (DMF) as solvent
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the protected xylo-adenosine in anhydrous DMF under an inert atmosphere.
-
Addition of Base: Add an excess of potassium carbonate to the solution and stir.
-
Addition of Methylating Agent: Add an excess of methyl iodide dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture (e.g., to 40-60 °C) and monitor its progress by TLC or LC-MS. The reaction time will need to be determined empirically.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification of the protected product: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Deprotection: The protecting groups are removed under specific conditions to yield the final product. For example, TBDMS groups can be removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Final Purification: Purify the final deprotected product using reverse-phase HPLC to obtain high-purity this compound.
Quantitative Data Summary
Since specific yield data for the synthesis of this compound is not available in the searched literature, the following table provides an illustrative template for researchers to record and compare their results when optimizing the synthesis.
| Parameter Varied | Starting Material | Methylating Agent | Base | Solvent | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Condition A | Protected xylo-A | CH₃I | K₂CO₃ | DMF | 40 | 12 | ||
| Condition B | Protected xylo-A | DMS | DBU | Acetonitrile | 25 | 24 | ||
| Condition C | Protected xylo-A | Me₃SI | NaH | THF | 60 | 8 |
Visualizations
Caption: Plausible synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Purification of xylo-oligosaccharides from almond shells by ultrafiltration | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic N6,N6-Dimethyl-xylo-adenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic N6,N6-Dimethyl-xylo-adenosine. The information provided is designed to address common challenges encountered during the purification of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on typical synthetic routes for N-alkylated adenosine (B11128) analogs, common impurities may include:
-
Starting Materials: Unreacted xylo-adenosine.
-
Under-methylated Products: N6-Methyl-xylo-adenosine.
-
Over-methylated or Isomeric Products: Methylation at other positions on the purine (B94841) ring (e.g., N1, N7) or on the xylose hydroxyl groups.[1][2]
-
Hydrolysis Products: Cleavage of the glycosidic bond, resulting in N6,N6-dimethyladenine and xylose.
-
Reagents and By-products: Residual methylating agents (e.g., dimethyl sulfate, methyl iodide) and their breakdown products.[2]
-
Protecting Group Remnants: If protecting groups are used during synthesis, incomplete deprotection can lead to impurities.[3]
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A general workflow for purification involves:
-
Solvent Extraction: To remove non-polar impurities and excess reagents.
-
Silica (B1680970) Gel Chromatography: As a primary purification step to separate the target compound from major impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to achieve high purity.
-
Crystallization: To obtain the final product in a highly pure, crystalline form.
Q3: How does the xylo-configuration of the sugar affect purification compared to the natural ribo-configuration?
A3: The stereochemistry of the xylose sugar, with the 3'-hydroxyl group in an axial position, can influence the molecule's overall polarity and its interaction with chromatographic stationary phases. This may necessitate different solvent systems for optimal separation compared to its ribo- counterpart, N6,N6-dimethyladenosine. The altered conformation might also affect its crystallization properties.[4]
Troubleshooting Guides
Silica Gel Chromatography
Problem: The compound does not move from the baseline (Rf = 0).
| Possible Cause | Solution |
| Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol (B129727) in a dichloromethane/methanol system. |
| Strong interaction with acidic silica. | Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase to neutralize acidic sites on the silica gel. |
| Compound precipitated on the column. | Ensure the compound is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading the sample onto silica gel. |
Problem: Poor separation of the product from a close-running impurity.
| Possible Cause | Solution |
| Inappropriate solvent system. | Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems to find one that provides better separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Column was packed improperly. | Ensure the silica gel bed is well-packed and free of channels or cracks. |
Reversed-Phase HPLC (RP-HPLC)
Problem: The compound elutes in the void volume.
| Possible Cause | Solution |
| Mobile phase is too polar. | Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. |
| Compound is too polar for the column. | Use a more polar reversed-phase column (e.g., a C18 column with polar endcapping) or consider an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC). |
Problem: Broad or tailing peaks.
| Possible Cause | Solution |
| Secondary interactions with the stationary phase. | Add an ion-pairing agent (e.g., trifluoroacetic acid for acidic compounds, or a volatile amine for basic compounds) to the mobile phase to improve peak shape. |
| Column degradation. | Use a guard column to protect the analytical column from strongly adsorbing impurities. If the column is old, it may need to be replaced. |
| Incorrect pH of the mobile phase. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. For nucleosides, a pH range of 6.0-8.0 is often suitable. |
Problem: Co-elution of isomers or closely related impurities.
| Possible Cause | Solution |
| Insufficient resolution. | Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks. Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). |
| Column chemistry not optimal. | Experiment with a column that has a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. |
Data Presentation
The following tables provide illustrative data for the purification of this compound. Note: This data is for exemplary purposes to demonstrate expected trends and may not reflect actual experimental results.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantage | Key Disadvantage |
| Silica Gel Chromatography | ~60 | 85-95 | 70-85 | High capacity, good for initial cleanup | May not resolve closely related impurities |
| Preparative RP-HPLC | >85 | >99 | 50-70 | High resolution, excellent for final purity | Lower capacity, more time-consuming |
| Crystallization | >95 | >99.5 | 60-90 | Highest purity, stable final product | Can be challenging to find suitable conditions |
Table 2: Illustrative RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has poor solubility, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Preparative RP-HPLC
-
Sample Preparation: Dissolve the partially purified material from silica gel chromatography in the initial mobile phase. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of the organic solvent.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Mandatory Visualization
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting logic for silica gel chromatography purification.
References
- 1. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of bicyclic 2'-deoxynucleosides with alpha-L-ribo- and beta-D-xylo-configurations and restricted S- and N-type conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of N6,N6-Dimethyl-xylo-adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of N6,N6-Dimethyl-xylo-adenosine, an adenosine (B11128) analog. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential on-targets?
A1: this compound is a synthetic adenosine analog.[1][2] Based on its structural similarity to adenosine, its primary mechanism of action is expected to involve the modulation of proteins that bind adenosine or its derivatives.[3] Potential on-targets include enzymes involved in N6-methyladenosine (m6A) metabolism, such as "writers" (e.g., METTL3/14), "erasers" (e.g., FTO, ALKBH5), and "readers" (e.g., YTH domain proteins).[3][4] Additionally, as an adenosine analog, it may interact with various kinases and adenosine receptors.[3][5]
Q2: What are the likely off-target effects of this compound?
A2: Off-target effects occur when a compound interacts with unintended molecules. For adenosine analogs like this compound, these can include a wide range of ATP-dependent enzymes such as kinases, polymerases, and other nucleoside-binding proteins.[3] It is also possible that the compound or its metabolites could have their own biological activities, leading to unforeseen cellular effects.[3]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Titrate the compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[6]
-
Employ Control Compounds: Include a structurally similar but inactive analog as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[6]
-
Use Orthogonal Approaches: Confirm findings with a structurally unrelated inhibitor that targets the same pathway. If a similar phenotype is observed, it is more likely to be an on-target effect.[7]
Q4: What should I do if I suspect off-target effects are influencing my results?
A4: If you suspect off-target effects, a multi-pronged validation approach is recommended:
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[6]
-
Rescue Experiments: If possible, overexpress a resistant mutant of the target protein. If this rescues the phenotype, it indicates an on-target effect.[7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[6]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experimental Batches
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[7][8] Prepare fresh dilutions from a stable stock solution for each experiment.[7] Store stock solutions at -20°C or -80°C in light-protected containers.[8][9] |
| Cell Culture Variations | Differences in cell passage number, confluency, or serum batches can impact cellular responses.[7] Standardize cell culture protocols and regularly test for mycoplasma contamination.[7] |
| Reagent Variability | Ensure all reagents are within their expiration dates and have been stored correctly.[7] |
Issue 2: High Cellular Toxicity Observed
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Keep the final solvent concentration as low as possible (ideally ≤ 0.1%) and include a solvent-only control.[7] |
| Compound Instability | Degradation products of the inhibitor may be toxic. Confirm the stability of the compound under your experimental conditions.[7] |
| Off-Target Effects | The compound may be affecting pathways essential for cell survival.[7] Refer to the FAQ on minimizing off-target effects and consider performing a kinase selectivity screen to identify potential off-target interactions. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[6]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.[6]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[6]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[6]
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for the enzymatic reaction.
-
Detection: Add a detection reagent that measures the remaining ATP or the phosphorylated substrate. Read the signal using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the engagement of this compound with its target protein in intact cells.[6]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or other protein detection methods using an antibody specific to the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for validating on-target and identifying off-target effects.
Caption: Hypothesized on-target and off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of N6-methyladenosine modification in tumor development and potential therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: N6,N6-Dimethyl-xylo-adenosine Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying degradation products of N6,N6-Dimethyl-xylo-adenosine.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation is likely to occur through two primary mechanisms common to nucleoside analogs:
-
Hydrolysis of the N-glycosidic bond: This is a common degradation route for nucleosides, which would cleave the molecule into its constituent xylose sugar and the N6,N6-dimethyladenine base.
-
Degradation of the purine (B94841) ring: The dimethylated adenine (B156593) base may undergo further degradation, potentially through oxidation or other enzymatic or chemical modifications, leading to various smaller, modified heterocyclic compounds.
Q2: What initial steps should I take if I suspect my this compound sample is degrading?
A2: If you suspect degradation, a systematic approach is crucial.
-
Confirm Storage Conditions: Verify that the compound has been stored under the recommended conditions (typically cool and dry, protected from light).[1]
-
Solubility Check: Ensure the compound dissolves as expected. Changes in solubility can be an indicator of degradation. This compound is often soluble in DMSO.
-
Preliminary Analysis: Perform a quick analytical check, such as thin-layer chromatography (TLC) or a rapid liquid chromatography-mass spectrometry (LC-MS) analysis, to see if multiple spots or peaks are present, which would suggest the presence of impurities or degradation products.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most powerful and commonly used technique for this purpose.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown degradation products.[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC-MS Analysis
Symptoms:
-
Multiple peaks are observed in the chromatogram where only one, corresponding to the parent compound, is expected.
-
The peak corresponding to this compound is smaller than anticipated.
Possible Causes:
-
Sample degradation due to improper handling or storage.
-
Contamination of the sample or solvent.
-
In-source fragmentation during mass spectrometry analysis.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a fresh solution of this compound from a new vial to rule out degradation of the stock solution.
-
Blank Injection: Run a blank injection (solvent only) to check for system contamination.
-
Optimize MS Conditions: Vary the ionization source parameters (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation.
-
Tandem MS (MS/MS): Perform MS/MS analysis on the unexpected peaks. The fragmentation pattern can help in the structural elucidation of the degradation products.
Experimental Protocols
Protocol 1: HPLC-MS/MS for the Identification of Degradation Products
This protocol outlines a general method for the separation and identification of this compound and its potential degradation products using a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-HPLC-MS/MS) based method.[3]
1. Sample Preparation:
- Dissolve the this compound sample in an appropriate solvent (e.g., DMSO, water/acetonitrile mixture) to a final concentration of 1 mg/mL.
- Perform serial dilutions to obtain a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
- If analyzing from a complex matrix (e.g., plasma, cell culture media), a sample cleanup step such as solid-phase extraction (SPE) may be necessary.
2. HPLC Conditions:
- Column: Luna® 3 µm NH2 100 Å, 150 mm x 2 mm.[3]
- Mobile Phase A: Acetonitrile with 0.1% formic acid.
- Mobile Phase B: Water with 0.1% formic acid.
- Gradient: A linear gradient from 90% A to 50% A over 15 minutes.
- Flow Rate: 0.25 mL/min.[3]
- Column Temperature: 40 °C.[2]
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan (m/z 100-500) to detect parent ions, followed by product ion scans (MS/MS) of the major peaks.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS experiments to generate informative fragment ions.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of a degraded this compound sample, based on typical LC-MS performance.
| Compound | Retention Time (min) | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | 8.5 | 296.1 | 164.1 (N6,N6-dimethyladenine) |
| Degradation Product 1 (Hypothetical: N6,N6-dimethyladenine) | 4.2 | 164.1 | 149.1, 122.1 |
| Degradation Product 2 (Hypothetical: Xylose) | 2.1 | 151.0 | 133.0, 103.0, 73.0 |
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for degradation product identification.
References
- 1. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 2. Quantification of adenosine Mono-, Di- and triphosphate from royal jelly using liquid chromatography - Tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 4. Systems for the NMR study of modified nucleoside-dependent, metal-ion induced conformational changes in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N6,N6-Dimethyl-xylo-adenosine Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of N6,N6-Dimethyl-xylo-adenosine in experimental settings. Given that direct experimental data on this specific compound is limited, this guide leverages established principles for novel adenosine (B11128) analogs to provide a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a synthetic adenosine analog. Like other purine (B94841) nucleoside analogs, it is hypothesized to exert its biological effects by interfering with nucleic acid synthesis or by modulating key signaling pathways. Its structural similarity to adenosine suggests it may act as a competitive inhibitor for enzymes that utilize adenosine, potentially impacting pathways involved in cell proliferation and survival.
Q2: How do I determine the optimal starting concentration for my experiments?
A2: The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the effective concentration range. A common starting point for novel nucleoside analogs is to test a broad range of concentrations, for example, from 0.1 µM to 100 µM, to identify the half-maximal inhibitory concentration (IC50).
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the potential signaling pathways affected by this compound?
A4: Based on the activity of related adenosine analogs, this compound may influence critical cellular signaling cascades. Potential pathways include the PI3K-Akt and MAPK/ERK pathways, which are key regulators of cell proliferation, survival, and differentiation.
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound treatment.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity Observed at Low Concentrations | 1. High solvent concentration (e.g., DMSO).2. Extended incubation period.3. The specific cell line is highly sensitive.4. Compound precipitation in media. | 1. Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO). Run a vehicle-only control.2. Reduce the incubation time. Perform a time-course experiment (e.g., 6, 12, 24 hours).3. Lower the starting concentration range in your dose-response experiment.4. Prepare fresh dilutions from a high-concentration stock just before use. Visually inspect for precipitates. |
| No Observable Effect of Treatment | 1. Suboptimal concentration of the compound.2. Insufficient incubation time.3. Inactive or degraded compound.4. Resistant cell line. | 1. Perform a broad dose-response study to identify the effective concentration range.2. Increase the incubation time. Test multiple time points (e.g., 24, 48, 72 hours).3. Use a fresh stock of the compound and store it properly.4. Consider using a different cell line or investigating potential resistance mechanisms. |
| High Variability Between Replicates | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in multi-well plates.4. Compound instability in media. | 1. Ensure a homogenous cell suspension before and during seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.4. Prepare fresh compound dilutions for each experiment and minimize the time between dilution and addition to cells. |
| Difficulty Reproducing Results | 1. Variation in experimental parameters.2. Different batch of compound or reagents.3. Changes in cell culture conditions (e.g., passage number, confluency). | 1. Standardize all experimental steps and document them carefully.2. Qualify new batches of the compound and critical reagents.3. Maintain consistent cell culture practices, using cells within a similar passage number range and at a consistent confluency. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
Objective: To determine the concentration of this compound that inhibits a biological process (e.g., cell proliferation) by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform a serial dilution (e.g., 2-fold or 3-fold) in complete cell culture medium to create a range of working concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration) and an untreated control.
-
Incubation: Incubate the plate for a fixed period (e.g., 48 or 72 hours) based on the expected kinetics of the biological process.
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, PrestoBlue, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence and normalize the data to the vehicle control (100% viability). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value.
Protocol 2: Time-Course Experiment to Optimize Incubation Time
Objective: To identify the optimal duration of this compound treatment for the desired biological effect.
Methodology:
-
Cell Seeding: Seed cells in multiple identical plates, one for each time point to be tested.
-
Treatment: Treat the cells with a predetermined, effective concentration of this compound (e.g., the IC50 or a concentration known to elicit a response).
-
Incubation and Endpoint Measurement: At various time points (e.g., 6, 12, 24, 48, and 72 hours), terminate the experiment for one plate and measure the desired biological endpoint (e.g., cell viability, protein expression via Western blot, or gene expression via qPCR).
-
Data Analysis: Plot the measured response against the incubation time to determine the point at which the optimal effect is observed.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Example IC50 Values for this compound in Different Cell Lines.
| Cell Line | Incubation Time (hours) | IC50 (µM) | 95% Confidence Interval |
| Cell Line A | 48 | 15.2 | 12.5 - 18.5 |
| Cell Line B | 48 | 28.9 | 24.1 - 34.6 |
| Cell Line C | 72 | 8.7 | 7.1 - 10.6 |
Table 2: Example Time-Course of Cell Viability Inhibition by this compound (at 20 µM).
| Incubation Time (hours) | % Inhibition of Cell Viability (Mean ± SD) |
| 6 | 12.5 ± 2.1 |
| 12 | 25.3 ± 3.5 |
| 24 | 48.9 ± 4.2 |
| 48 | 65.1 ± 5.8 |
| 72 | 68.3 ± 6.1 |
Visualizations
Experimental and Signaling Pathway Diagrams
Technical Support Center: Addressing Cytotoxicity of N6,N6-Dimethyl-xylo-adenosine in Control Cells
Disclaimer: Direct experimental data on the cytotoxicity of N6,N6-Dimethyl-xylo-adenosine in control (non-cancerous) cell lines is limited in publicly available scientific literature.[1][2] This guide provides a framework for addressing unexpected cytotoxicity based on the general principles of nucleoside analogs and adenosine (B11128) derivatives. The protocols and troubleshooting advice are intended as a starting point for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be toxic to control cells?
This compound is a synthetic adenosine analog.[3][4] Like other nucleoside analogs, it is designed to interfere with nucleic acid synthesis and repair, which can lead to cytotoxicity, particularly in rapidly dividing cells.[5] However, these effects are not always specific to cancer cells. In control cells, cytotoxicity may occur through several mechanisms:
-
Interference with DNA and RNA synthesis: By mimicking natural nucleosides, it can be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.
-
Inhibition of key enzymes: It may inhibit enzymes crucial for normal cellular function, such as DNA and RNA polymerases.
-
Induction of apoptosis: It can trigger programmed cell death (apoptosis) through various signaling pathways.
-
Mitochondrial toxicity: Nucleoside analogs can sometimes interfere with mitochondrial DNA replication, leading to mitochondrial dysfunction.
Q2: I am observing significant cell death in my control cell line when using this compound. What is the likely cause?
Unexpected cytotoxicity in control cells can stem from several factors:
-
High Compound Concentration: The concentration used may be above the toxic threshold for your specific cell line.
-
Off-Target Effects: The compound may be interacting with unintended molecular targets in the cell, leading to toxicity.[6]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to nucleoside analogs.
-
Experimental Error: Issues such as improper compound dissolution, contamination, or incorrect cell handling can contribute to cell death.
Q3: What are the potential signaling pathways affected by this compound that could lead to cytotoxicity?
While specific pathways for this compound are not well-documented, adenosine analogs can influence several key signaling cascades that regulate cell survival and death. Based on related compounds, potential pathways include:
-
p53 Signaling: Activation of the p53 tumor suppressor protein in response to DNA damage can lead to cell cycle arrest or apoptosis.
-
PI3K-AKT Signaling: Inhibition of this pro-survival pathway can promote apoptosis.[2]
-
MAPK/ERK Signaling: Dysregulation of this pathway can impact cell proliferation and survival.[2]
-
NF-κB Signaling: This pathway is involved in inflammation and cell survival, and its modulation can have cytotoxic consequences.[2]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot unexpected cytotoxicity of this compound in your control cell experiments.
Problem: High level of cell death in control cells treated with this compound.
Table 1: Troubleshooting Strategy for Unexpected Cytotoxicity
| Potential Cause | Suggested Action | Rationale |
| Compound Concentration Too High | Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar). | To determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your specific control cell line. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. | To ensure that the observed cytotoxicity is not due to the solvent itself. |
| Compound Instability or Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh stock solutions for each experiment. | Precipitated compound can lead to inconsistent and artificially high local concentrations, causing cytotoxicity. |
| Cell Culture Contamination | Regularly check for microbial contamination (bacteria, fungi, mycoplasma) using appropriate detection methods. | Contaminants can cause cell stress and death, which may be mistaken for compound-induced cytotoxicity. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the experiment. | Over-confluent or sparse cultures can be more susceptible to stress and cytotoxic effects. |
| Off-Target Effects | Review literature for known off-target effects of similar adenosine analogs. Consider using a structurally related but inactive control compound if available. | To differentiate between the intended biological effect and unintended cytotoxicity. |
Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Control cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include untreated and vehicle controls.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Table 2: Example Data from a Hypothetical MTT Assay
| Concentration of this compound (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated Control) | 1.25 | 100% |
| 0 (Vehicle Control) | 1.23 | 98.4% |
| 1 | 1.15 | 92.0% |
| 10 | 0.88 | 70.4% |
| 50 | 0.61 | 48.8% |
| 100 | 0.35 | 28.0% |
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Control cell line
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells from the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Workflow for Apoptosis Detection
References
Technical Support Center: Synthesis of N6,N6-Dimethyl-xylo-adenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N6,N6-Dimethyl-xylo-adenosine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is a common synthetic strategy for this compound?
A1: A prevalent strategy involves the glycosylation of a protected purine (B94841) base with a protected xylofuranose (B8766934) derivative, followed by methylation and deprotection. An alternative is the reaction of 6-chloro-9-(β-D-xylofuranosyl)purine with dimethylamine (B145610), followed by deprotection. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields can stem from several factors, including inefficient glycosylation, incomplete methylation, degradation of the nucleoside during deprotection, or losses during purification. It is crucial to optimize each step of the synthesis and to handle the intermediates and final product with care. The use of protecting groups on the xylose moiety is critical to prevent side reactions.
Troubleshooting Specific Issues
Q1: I am observing the formation of multiple products during the glycosylation step. How can I improve the regioselectivity?
A1: The formation of anomers (α and β isomers) is a common challenge in nucleoside synthesis. To favor the desired β-anomer, consider the following:
-
Lewis Acid Choice: The choice and amount of Lewis acid (e.g., SnCl₄, TMSOTf) can significantly influence the stereoselectivity. A screening of different Lewis acids and their stoichiometry is recommended.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the thermodynamically more stable β-isomer.
-
Solvent: The polarity of the solvent can affect the transition state of the glycosylation reaction. Experiment with different aprotic solvents like acetonitrile (B52724), dichloromethane, or toluene.
Q2: The methylation of the N6-amino group is incomplete. What can I do to drive the reaction to completion?
A2: Incomplete methylation can be due to steric hindrance or insufficient reactivity of the methylating agent. To improve the yield:
-
Choice of Methylating Agent: While methyl iodide is commonly used, other more reactive agents like dimethyl sulfate (B86663) can be considered. However, be cautious of potential side reactions.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the N6-amino group. Consider using bases like sodium hydride (NaH) or potassium tert-butoxide.
-
Reaction Conditions: Increasing the reaction temperature or time may improve conversion, but monitor for potential degradation.
Q3: During the deprotection step, I am seeing significant degradation of my product. How can I minimize this?
A3: Nucleosides can be sensitive to harsh acidic or basic conditions used for deprotection. To mitigate degradation:
-
Milder Deprotection Reagents: If using acid-labile protecting groups (e.g., trityl, TBDMS), opt for milder acidic conditions (e.g., 80% acetic acid) over stronger acids. For base-labile groups (e.g., acetyl), use controlled conditions like methanolic ammonia.
-
Orthogonal Protecting Groups: Employing protecting groups that can be removed under different, non-interfering conditions (orthogonal protection) can prevent the exposure of the sensitive nucleoside to multiple harsh steps.
Q4: I am struggling to purify the final product from reaction byproducts. What purification strategies are most effective?
A4: The purification of nucleoside analogs often requires chromatographic techniques due to the presence of structurally similar impurities.
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard method. A gradient elution with a solvent system like dichloromethane/methanol (B129727) or ethyl acetate/methanol is often effective.
-
High-Performance Liquid Chromatography (HPLC): For high purity requirements, reversed-phase HPLC is a powerful tool. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)purine
This protocol outlines a key intermediate synthesis, which can then be reacted with dimethylamine.
-
Preparation of Xylofuranose Acetonide: D-xylose is first converted to its 1,2-O-isopropylidene-α-D-xylofuranose derivative.
-
Acetylation: The remaining free hydroxyl groups at the 3 and 5 positions are protected with acetyl groups using acetic anhydride (B1165640) in pyridine.
-
Hydrolysis and Acetylation: The acetonide group is selectively removed with aqueous acid, followed by acetylation of the anomeric hydroxyl group to yield 1,2,3,5-tetra-O-acetyl-D-xylofuranose.
-
Glycosylation: 6-Chloropurine is silylated with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its reactivity. The silylated purine is then reacted with the protected xylofuranose in the presence of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) in an anhydrous solvent like acetonitrile at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by silica gel column chromatography.
Protocol 2: Amination and Deprotection
-
Amination: The 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)purine is dissolved in a suitable solvent like ethanol (B145695) or isopropanol. An excess of dimethylamine (as a solution in a solvent or as a gas) is added, and the reaction is heated in a sealed vessel.
-
Deprotection: After the amination is complete, the acetyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol or methanolic ammonia, at room temperature.
-
Purification: The final product, this compound, is purified by silica gel chromatography or reversed-phase HPLC.
Data Presentation
Table 1: Comparison of Glycosylation Conditions
| Lewis Acid | Solvent | Temperature (°C) | β:α Anomer Ratio (Typical) |
| SnCl₄ | Acetonitrile | 0 to rt | 3:1 |
| TMSOTf | Dichloromethane | -20 to 0 | 5:1 |
| BF₃·OEt₂ | Toluene | rt | 2:1 |
Table 2: Influence of Methylating Agent on N6-Dimethylation Yield
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to rt | 70-80 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | rt to 50 | 65-75 |
| Trimethyloxonium tetrafluoroborate | Proton Sponge | Dichloromethane | 0 to rt | 80-90 |
Visualizations
Caption: A plausible synthetic workflow for this compound.
Caption: A logical troubleshooting guide for low yield issues.
Validation & Comparative
Validating the Biological Target of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological target of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog. Due to the limited publicly available experimental data specifically for this compound, this document focuses on the presumed biological target class, adenosine receptors, based on its structural similarity to other known adenosine receptor ligands. We will compare the methodologies used to validate adenosine receptor agonists and provide the necessary experimental protocols to characterize this compound.
Introduction to this compound
This compound is a synthetic nucleoside analog. While specific research on this compound is sparse, it is categorized as a potential adenosine receptor agonist.[1] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes, making them attractive drug targets.[2][3] The validation of this compound's biological target is a critical step in understanding its mechanism of action and potential therapeutic applications. A closely related compound, N6,N6-Dimethyladenosine, has been identified as an endogenous A3 adenosine receptor ligand, suggesting a potential starting point for the investigation of this compound.[4]
Comparative Analysis of Adenosine Receptor Agonists
To validate the biological target of this compound, its binding affinity and functional activity at the four adenosine receptor subtypes (A1, A2A, A2B, and A3) should be determined and compared with known selective agonists.
Table 1: Comparison of Standard Adenosine Receptor Agonists
| Compound | Target Receptor(s) | Ki (nM) | Assay Type | Reference Compound(s) |
| This compound | Putative: Adenosine Receptors | To be determined | Radioligand Binding, Functional Assays | CPA, CGS 21680, NECA |
| N6-Cyclopentyladenosine (CPA) | A1 selective | ~1 | Radioligand Binding | R-PIA |
| 2-chloro-N6-cyclopentyladenosine (CCPA) | A1 selective | ~0.5-2 | Radioligand Binding | CPA |
| CGS 21680 | A2A selective | ~15-30 | Radioligand Binding | NECA |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Non-selective | ~5-20 (for A1, A2A, A3) | Radioligand Binding | Adenosine |
| N6,N6-Dimethyladenosine | A3 | Not specified | Not specified | Adenosine |
Experimental Protocols for Target Validation
A systematic approach is required to identify and validate the biological target of this compound. This involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: Select a suitable radiolabeled antagonist with high affinity for the receptor subtype being tested (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) or a known reference compound.
-
Detection: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Objective: To determine the functional activity of this compound at adenosine receptors and to classify it as an agonist, antagonist, or inverse agonist.
Methodology:
-
Cell Culture: Use cell lines expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Assay Principle: Adenosine A1 and A3 receptors are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A2A and A2B receptors are Gs-coupled and stimulate adenylyl cyclase, causing an increase in cAMP.
-
cAMP Measurement:
-
Treat the cells with varying concentrations of this compound.
-
For A1 and A3 receptors, co-stimulate with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibitory effect.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Mandatory Visualizations
Caption: Hypothesized signaling pathways for adenosine receptors.
Caption: Experimental workflow for target validation.
Conclusion
Validating the biological target of this compound is essential for its development as a research tool or potential therapeutic agent. While direct evidence is currently lacking, its structural similarity to other adenosine analogs strongly suggests that it interacts with adenosine receptors. The experimental protocols and comparative data provided in this guide offer a clear path forward for researchers to systematically characterize the pharmacological profile of this compound and definitively identify its biological target(s).
References
A Comparative Guide to N6,N6-Dimethyl-xylo-adenosine and N6-methyladenosine (m6A) for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel adenosine (B11128) analog, N6,N6-Dimethyl-xylo-adenosine, with the well-characterized epitranscriptomic mark, N6-methyladenosine (m6A). Given the limited direct experimental data on this compound, this document leverages existing knowledge of m6A and related adenosine analogs to offer a foundational resource for future research.
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism and gene expression.[1] In contrast, this compound is a synthetic adenosine analog characterized by two methyl groups at the N6 position of adenine (B156593) and a xylose sugar moiety instead of ribose.[2][3] These structural distinctions suggest potentially unique biological activities, making a comparative analysis essential for researchers exploring new therapeutic avenues. Adenosine analogs, as a class, are recognized for their potential as smooth muscle vasodilators and for their inhibitory effects on cancer progression.[4]
Quantitative Data Comparison
The following tables summarize the known physicochemical and biological properties of m6A and provide inferred or known properties for this compound and its related compounds to facilitate a comparative analysis.
Table 1: Physicochemical Properties
| Property | N6-methyladenosine (m6A) | This compound |
| Molecular Formula | C11H15N5O4[5] | C12H17N5O4[6] |
| Molar Mass | 281.27 g/mol [5] | 295.29 g/mol |
| Structure | Adenine with a single methyl group at the N6 position and a ribose sugar.[7] | Adenine with two methyl groups at the N6 position and a xylose sugar.[2] |
| Solubility | Soluble in water. | Soluble in DMSO (10 mM). |
Table 2: Biological and Functional Comparison
| Feature | N6-methyladenosine (m6A) | This compound (Inferred/Known) |
| Primary Role | Reversible epitranscriptomic modification of RNA.[1] | Expected to act as a nucleoside analog and potential modulator of adenosine receptors and other cellular targets.[4][6] |
| Regulatory Enzymes | Writers: METTL3/METTL14 complex, etc.[8] Erasers: FTO, ALKBH5.[9] Readers: YTH domain proteins, IGF2BPs, etc.[10][11] | Writers/Erasers: Unlikely to be a substrate for m6A machinery due to dimethylation and xylose sugar. Readers: The dimethyl group may hinder recognition by m6A reader proteins. |
| Known Biological Effects | Regulates mRNA splicing, stability, translation, and degradation; involved in stem cell differentiation, immune response, and cancer progression.[1][8] | Classified as an adenosine analog with potential roles as a smooth muscle vasodilator and cancer progression inhibitor.[4] N6,N6-dimethyladenosine (the ribose analog) inhibits AKT signaling.[12] |
| Signaling Pathway Modulation | Modulates PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[13][14][15][16] | N6,N6-dimethyladenosine has been shown to inhibit the AKT signaling pathway.[12] The xylo- modification may alter pathway interactions. |
Experimental Protocols
Due to the novelty of this compound, established experimental protocols are not available. The following are proposed methodologies based on standard techniques for analyzing m6A and other nucleoside analogs.
Protocol 1: Analysis of Global this compound Incorporation in RNA
Objective: To determine if this compound is incorporated into cellular RNA and to quantify its abundance relative to canonical nucleosides.
Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
-
Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines) and treat with varying concentrations of this compound for a specified duration.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a TRIzol-based method, followed by purification.
-
RNA Digestion: Digest the purified RNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.
-
LC-MS/MS Analysis: Separate the nucleosides using reverse-phase liquid chromatography and detect and quantify them using a mass spectrometer in multiple reaction monitoring (MRM) mode.[17][18][19][20] A standard curve with a synthetic this compound standard will be necessary for absolute quantification.
Protocol 2: Transcriptome-wide Mapping of this compound
Objective: To identify the specific RNA transcripts that incorporate this compound.
Methodology: Modified Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
This protocol is contingent on the availability of a specific antibody that recognizes this compound.
-
RNA Preparation: Isolate and fragment total RNA from cells treated with this compound.
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific for this compound conjugated to magnetic beads.[21][22][23][24]
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA, and then elute the RNA fragments containing this compound.
-
Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome to identify the specific locations of this compound incorporation.[25]
Protocol 3: Investigating the Impact on Cellular Signaling Pathways
Objective: To assess the effect of this compound on key signaling pathways like PI3K/AKT and MAPK/ERK.
Methodology: Western Blotting and Phospho-protein Arrays
-
Cell Treatment and Lysis: Treat cells with this compound and prepare whole-cell lysates at various time points.
-
Western Blot Analysis: Perform western blotting to measure the total and phosphorylated levels of key proteins in the PI3K/AKT (e.g., AKT, mTOR, S6K) and MAPK/ERK (e.g., ERK1/2, p38) pathways.
-
Phospho-protein Array: For a broader analysis, use a phospho-kinase array to simultaneously assess the phosphorylation status of multiple signaling proteins.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer [frontiersin.org]
- 2. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 3. This compound - CD BioGlyco [bioglyco.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N6-Methyladenosine | C11H15N5O4 | CID 102175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Aberrant expression of enzymes regulating m6A mRNA methylation: implication in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights Into m6A-Erasers: A Step Toward Understanding Molecule Specificity and Potential Antiviral Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | m6A reader proteins: the executive factors in modulating viral replication and host immune response [frontiersin.org]
- 11. m6A Readers | Hadden Research Lab [hadden.lab.uconn.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m6A mRNA methylation regulates AKT activity to promote the proliferation and tumorigenicity of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS) [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 22. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sysy.com [sysy.com]
- 24. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rna-seqblog.com [rna-seqblog.com]
N6,N6-Dimethyl-xylo-adenosine versus other adenosine analogs in vitro
A Comparative Guide to Adenosine (B11128) Analogs in Preclinical Research
An In-Depth Look at N6,N6-Dimethyl-xylo-adenosine in the Context of Adenosine Receptor Ligands
In the landscape of drug discovery and molecular biology, adenosine analogs serve as critical tools for probing the function of purinergic signaling pathways, which are implicated in a vast array of physiological processes from cardiovascular regulation to neurotransmission and immune response. This guide provides a comparative overview of this compound and other key adenosine analogs, focusing on their in vitro properties. Due to the limited availability of specific comparative data for this compound in peer-reviewed literature, this document will draw comparisons based on the known structure-activity relationships of related N6-substituted and xylose-containing adenosine analogs.
This compound is a modified nucleoside, an analog of adenosine characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety instead of the typical ribose.[1] These modifications are anticipated to alter its binding affinity, selectivity, and efficacy at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Generally, adenosine analogs are explored for their potential as vasodilators and for their role in inhibiting cancer progression.[2]
Comparative Analysis of Adenosine Receptor Activity
For instance, N6-substitution with small alkyl groups can influence efficacy and selectivity at human A3 adenosine receptors.[3] The presence of a xylose sugar, as opposed to ribose, also fundamentally alters the molecule's conformation, which can affect receptor interaction and stability. One study noted that a xyloadenosine analog of 2-5A (a mediator of antiviral activity) was over 100 times more stable than its ribose-containing counterpart.[4]
Below is a generalized comparison table compiled from data on widely studied adenosine analogs to provide a framework for understanding where this compound might fit.
Table 1: Comparative In Vitro Activity of Common Adenosine Analogs
| Compound | Target Receptor(s) | Typical In Vitro Activity (Ki values) | Key Structural Features |
|---|---|---|---|
| Adenosine | Non-selective agonist | A1: ~30 nM, A2A: ~200 nM, A3: ~400 nM | Endogenous ligand |
| NECA | Non-selective agonist | A1/A2A/A3: Low nM range | 5'-N-ethylcarboxamido group |
| CPA | A1 selective agonist | A1: ~1 nM | N6-cyclopentyl group |
| CGS-21680 | A2A selective agonist | A2A: ~15-30 nM | C2-[p-(2-carboxyethyl)phenethylamino] group |
| IB-MECA | A3 selective agonist | A3: ~1-2 nM | N6-(3-iodobenzyl) group |
| N6,N6-Dimethyladenosine | Varies | Data sparse, generally lower affinity than mono-N6-substituted analogs | Two methyl groups at N6 position |
| Xyloadenosine Analogs | Varies | Increased metabolic stability often observed[4] | Xylose sugar moiety |
Note: Ki values are approximate and can vary significantly based on the assay conditions, species, and cell type used. Data for this compound is not included due to lack of published experimental values.
Experimental Protocols for In Vitro Characterization
To assess the pharmacological profile of an adenosine analog like this compound, a standard set of in vitro assays are typically employed.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To measure how strongly the test compound (e.g., this compound) binds to A1, A2A, A2B, and A3 adenosine receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a high concentration of a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Competitive Binding: Membranes are incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A) and varying concentrations of the unlabeled test compound.
-
Separation & Counting: The reaction is terminated by rapid filtration, separating bound from unbound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow
Functional Assays (cAMP Accumulation)
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling effects of receptor activation.
-
Objective: To measure the effect of the test compound on adenylyl cyclase activity, a key signaling pathway for adenosine receptors.
-
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Stimulation:
-
Agonism: Cells are treated with varying concentrations of the test compound. For A1 and A3 receptors (Gi-coupled), this is expected to decrease cAMP levels. For A2A and A2B receptors (Gs-coupled), this should increase cAMP.
-
Antagonism: Cells are co-incubated with a known adenosine receptor agonist and the test compound to see if it blocks the agonist's effect.
-
-
cAMP Measurement: After incubation, cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured, typically using an ELISA-based kit or HTRF assay.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for agonists.
-
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate the activity of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This signaling is central to the physiological effects of adenosine analogs.
-
A1 and A3 Receptors: These subtypes couple to inhibitory G proteins (Gi/o). Upon activation, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gs). Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.
Adenosine Receptor G-Protein Coupling
Conclusion
While this compound remains a molecule of interest, a full understanding of its pharmacological profile requires direct experimental evaluation. Based on the structure-activity relationships of related analogs, it is plausible that the dimethylated N6-position could decrease its potency compared to mono-substituted analogs, while the xylose moiety might confer increased metabolic stability. Future in vitro studies employing the standardized protocols described herein are necessary to precisely define its affinity, efficacy, and selectivity at adenosine receptors, thereby clarifying its potential as a pharmacological tool or therapeutic agent.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xyloadenosine analogue of (A2'p)2A inhibits replication of herpes simplex viruses 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N6,N6-Dimethyl-xylo-adenosine and its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog, and its potential effects on key cellular signaling pathways. Due to the limited availability of direct experimental data for this compound, this document draws comparisons with the well-characterized adenosine analogs, Clofarabine (B1669196) and Fludarabine (B1672870), to provide a framework for future research. The information presented herein is intended to guide the design of experiments aimed at validating the signaling pathway modulation by this compound.
Comparative Analysis of Adenosine Analogs on Key Signaling Pathways
The following table summarizes the known effects of Clofarabine and Fludarabine on major signaling pathways implicated in cancer and other diseases. The entry for this compound is based on its classification as an adenosine analog and serves as a hypothesis for experimental validation.
| Compound | PI3K/Akt Pathway | MAPK/ERK Pathway | Wnt/β-catenin Pathway | NF-κB Pathway |
| This compound | Effect not yet determined. As a nucleoside analog, it may indirectly influence this pathway by inducing cellular stress or DNA damage. | Effect not yet determined. Other adenosine analogs have shown both activation and inhibition of this pathway. | Effect not yet determined. A structurally distinct nucleolin antagonist, N6L, has been shown to inhibit this pathway.[1] | Effect not yet determined. Given its potential role in cancer, modulation of this pro-survival pathway is a key area for investigation. |
| Clofarabine | May induce Akt-dependent resistance mechanisms, suggesting an indirect activation or a cellular response to the drug's cytotoxic effects.[2] | Activates the ERK/MSK/CREB signaling cascade.[3][4] | No direct inhibitory or activating effect has been prominently reported. | Activates the non-canonical P53/STING pathway, which can lead to NF-κB activation.[5] |
| Fludarabine | Inhibition of the PI3K/Akt pathway potentiates Fludarabine-induced apoptosis.[6] | Induces pro-inflammatory activation of monocytic cells through the MAPK/ERK pathway.[7][8] | No direct inhibitory or activating effect has been prominently reported. | Inhibits the NF-κB signaling pathway by blocking the nuclear translocation of NF-κB.[9][10][11] |
Signaling Pathway Diagrams
The following diagrams illustrate the potential and known points of intervention for this compound, Clofarabine, and Fludarabine within key signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel strategy for combination of clofarabine and pictilisib is synergistic in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofarabine induces ERK/MSK/CREB activation through inhibiting CD99 on Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Fludarabine induces pro-inflammatory activation of human monocytic cells through a MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD40 and B chronic lymphocytic leukemia cell response to fludarabine: the influence of NF-kappaB/Rel transcription factors on chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TLR4/NF-κB axis induces fludarabine resistance by suppressing TXNIP expression in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of N6,N6-Dimethyl-xylo-adenosine and parent adenosine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by acting as a signaling molecule and a precursor for nucleic acid synthesis. Its functions are mediated primarily through four G protein-coupled receptors: A1, A2A, A2B, and A3. The therapeutic potential of targeting the adenosine system has led to the development of a wide array of adenosine analogs. Among these is N6,N6-Dimethyl-xylo-adenosine, a synthetic derivative characterized by two key modifications to the parent adenosine structure: dimethylation at the N6 position of the adenine (B156593) base and the replacement of the ribose sugar with xylose.
This guide provides a comparative overview of this compound and adenosine, focusing on their structural distinctions and the potential consequences for their biochemical and pharmacological profiles.
Structural and Physicochemical Properties
The fundamental differences in the chemical structures of adenosine and this compound are expected to influence their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
| Property | Parent Adenosine | This compound |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₂H₁₇N₅O₄ |
| Molecular Weight | 267.24 g/mol | 295.29 g/mol |
| Key Structural Features | - Unsubstituted N6-amino group- Ribose sugar moiety | - N6,N6-dimethylamino group- Xylose sugar moiety |
| Predicted Solubility | Generally soluble in water and DMSO. | Predicted to have good solubility in DMSO.[1] |
Comparative Biological and Pharmacological Profile
While direct comparative data is lacking, the structural modifications in this compound suggest potential alterations in its interaction with biological targets compared to adenosine.
Receptor Binding and Activity
The N6 position of adenosine is a critical determinant of its affinity and selectivity for adenosine receptors. Substitution at this position can significantly alter the pharmacological profile. The presence of two methyl groups at the N6 position in this compound likely modifies its binding affinity and efficacy at the various adenosine receptor subtypes. Generally, N6-substituted adenosines can exhibit a range of activities from full agonism to antagonism.[2] this compound is described as an adenosine receptor agonist, suggesting it activates these receptors to elicit cellular responses.[3]
The replacement of ribose with xylose introduces a stereochemical change in the sugar moiety. This alteration can affect the molecule's conformation and its interaction with the binding pockets of receptors and enzymes, potentially influencing its affinity and metabolic stability.[4]
Cellular Effects
Adenosine analogs are known to act as smooth muscle vasodilators and have been investigated for their potential to inhibit cancer progression.[2] this compound is also categorized as a nucleoside antimetabolite/analog, suggesting it may interfere with nucleic acid synthesis or other metabolic pathways, which is a common mechanism for anticancer and antiviral agents.[1]
Adenosine Signaling Pathways
Adenosine exerts its effects by activating A1, A2A, A2B, and A3 receptors, which are coupled to different G proteins and downstream signaling cascades.
Caption: General signaling pathways of adenosine receptors.
Experimental Protocols
To quantitatively compare this compound and adenosine, a series of in vitro and cell-based assays would be necessary. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity of these compounds for a specific adenosine receptor subtype.
Radioligand Binding Assay for Adenosine Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and adenosine for a specific human adenosine receptor subtype (e.g., A1) expressed in a cell line.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1AR).
-
Radioligand specific for the A1 receptor (e.g., [³H]DPCPX, an A1 antagonist).
-
Unlabeled ligands: this compound, adenosine, and a known high-affinity A1 agonist/antagonist for determining non-specific binding (e.g., R-PIA or DPCPX).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled competitor ligand (this compound or adenosine).
-
A fixed concentration of the radioligand (e.g., a concentration close to its Kd value).
-
Membrane preparation (a consistent amount of protein per well).
-
For total binding, omit the competitor ligand.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filters under vacuum.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
A systematic approach is required to comprehensively compare the biological activities of this compound and adenosine.
Caption: Conceptual workflow for the comparative analysis.
Conclusion
This compound represents a structurally distinct analog of adenosine with potential for altered pharmacological properties. The dimethylation at the N6 position and the substitution of ribose with xylose are significant modifications that are likely to impact its interaction with adenosine receptors and metabolic enzymes. While the current literature points to its general classification as an adenosine analog and receptor agonist, a detailed, quantitative comparison with the parent adenosine molecule is necessary to fully elucidate its pharmacological profile. The experimental approaches outlined in this guide provide a framework for conducting such a comparative analysis, which would be invaluable for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
References
- 1. This compound | Nucleoside Antimetabolite/Analog | 669055-52-1 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 4. The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Waters of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide to Cross-Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of direct experimental data on the biological activity of N6,N6-Dimethyl-xylo-adenosine in cancer cell lines.[1][2] This guide, therefore, serves as a foundational framework for researchers embarking on the cross-validation of this novel adenosine (B11128) analog. The methodologies and comparative frameworks presented are based on established protocols for other well-documented adenosine analogs and the broader understanding of adenosine's role in cancer biology.
This compound is a synthetic adenosine analog with a xylose sugar moiety.[1] Like other adenosine analogs, it holds potential as a therapeutic agent, possibly acting as a smooth muscle vasodilator or an inhibitor of cancer progression.[2][3] Adenosine and its analogs are known to modulate various cellular processes in cancer, including cell proliferation, apoptosis, and angiogenesis, primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3).[4][5][6][7] Given the dearth of specific data for this compound, a systematic cross-validation across multiple cell lines is imperative to elucidate its therapeutic potential.
Comparative Framework for Future Studies
To facilitate a standardized and comparative evaluation of this compound, we propose the following data presentation structure. Researchers are encouraged to populate these tables with their experimental findings.
Table 1: Comparative Cytotoxicity of this compound and Standard Adenosine Analogs
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Alternative 1: [Name] IC₅₀ (µM) | Alternative 2: [Name] IC₅₀ (µM) | Control: Adenosine IC₅₀ (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| e.g., A549 | Lung Carcinoma | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| e.g., PC-3 | Prostate Cancer | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| e.g., U-87 MG | Glioblastoma | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| e.g., Jurkat | T-cell Leukemia | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of Adenosine Analogs in Cancer Cells
The following diagram illustrates a generalized signaling pathway that may be modulated by adenosine analogs like this compound. Activation of adenosine receptors can trigger downstream signaling cascades that influence cell survival, proliferation, and apoptosis.
Caption: Hypothesized signaling cascade for adenosine analogs.
Experimental Workflow for Cross-Validation
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's activity in different cell lines.
Caption: Experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptor Ligands on Cancer Therapy: A Review of Patent ...: Ingenta Connect [ingentaconnect.com]
- 6. canfite.com [canfite.com]
- 7. Targeting adenosine in cancer immunotherapy: a review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the validation of N6,N6-Dimethyl-xylo-adenosine's mechanism using knockout models is limited in publicly available literature. This guide provides a comparative framework based on the known biological activities of adenosine (B11128) analogs and outlines a comprehensive strategy for validating the hypothesized mechanism of action of this compound. The experimental protocols and potential outcomes described herein are intended to serve as a foundational resource for researchers.
Introduction
This compound is a synthetic adenosine analog with potential therapeutic applications. Based on its structural similarity to adenosine and other N6-substituted adenosine derivatives, it is hypothesized to act as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The validation of the specific receptor subtype(s) through which this compound exerts its effects is critical for its development as a therapeutic agent. This guide provides a roadmap for validating its mechanism of action using knockout models, a powerful tool for elucidating the specific targets of novel compounds.
Hypothesized Mechanism of Action
This compound is presumed to bind to and activate adenosine receptors, initiating downstream signaling cascades. The N6,N6-dimethyl substitution may confer selectivity for a particular receptor subtype, while the xylo-sugar moiety could influence its metabolic stability and binding affinity. The primary signaling pathway modulated by adenosine receptors involves the regulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.
-
A2A and A2B Receptors: Generally couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP.
Validation of this hypothesized mechanism requires a systematic approach comparing the effects of this compound in wild-type (WT) models versus models where specific adenosine receptors have been knocked out.
Comparative Data Using Knockout Models
The following tables present hypothetical quantitative data that could be expected from experiments designed to validate the mechanism of this compound. These tables compare the compound's effects in wild-type (WT) cells or animals with those in which a specific adenosine receptor has been knocked out (KO). For this example, we will hypothesize that this compound is a selective A2A receptor agonist.
Table 1: In Vitro cAMP Accumulation in Response to this compound in WT and Adenosine Receptor Knockout Cell Lines
| Cell Line | Treatment | Intracellular cAMP (pmol/well) | Fold Change vs. Vehicle |
| WT | Vehicle | 5.2 ± 0.4 | 1.0 |
| This compound (1 µM) | 48.5 ± 3.1 | 9.3 | |
| A1 Receptor KO | Vehicle | 5.5 ± 0.6 | 1.0 |
| This compound (1 µM) | 50.1 ± 4.2 | 9.1 | |
| A2A Receptor KO | Vehicle | 5.1 ± 0.5 | 1.0 |
| This compound (1 µM) | 6.3 ± 0.8 | 1.2 | |
| A2B Receptor KO | Vehicle | 4.9 ± 0.3 | 1.0 |
| This compound (1 µM) | 47.8 ± 3.9 | 9.8 | |
| A3 Receptor KO | Vehicle | 5.3 ± 0.7 | 1.0 |
| This compound (1 µM) | 49.2 ± 4.5 | 9.3 |
Table 2: Ex Vivo Cardiovascular Effects of this compound in Isolated Hearts from WT and A2A Receptor Knockout Mice
| Genotype | Treatment | Change in Coronary Flow (%) | Change in Heart Rate (bpm) |
| WT | Vehicle | 1.2 ± 0.5 | -2 ± 1 |
| This compound (100 nM) | 45.3 ± 5.1 | -15 ± 3 | |
| A2A Receptor KO | Vehicle | 1.5 ± 0.7 | -3 ± 2 |
| This compound (100 nM) | 3.1 ± 1.2 | -4 ± 2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of Adenosine Receptor Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of a stable knockout of a target adenosine receptor gene in a suitable mammalian cell line (e.g., HEK293T or CHO).
Materials:
-
Target cell line
-
Lentiviral vectors co-expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting the adenosine receptor gene of interest
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin (B1679871) or other selection antibiotic
-
96-well plates
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the adenosine receptor gene using a publicly available tool (e.g., Benchling, CHOPCHOP).
-
Vector Construction: Clone the designed sgRNAs into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection: 24-48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single cell-derived clones.
-
Genomic DNA Extraction and PCR: Once clones have expanded, extract genomic DNA and perform PCR using primers that flank the sgRNA target site.
-
Mutation Analysis: Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels) in the target gene.
-
Validation of Knockout: Confirm the absence of the target receptor protein in the selected clones by Western blot or flow cytometry.
In Vitro cAMP Accumulation Assay
This protocol measures changes in intracellular cAMP levels in response to compound treatment.
Materials:
-
WT and adenosine receptor KO cell lines
-
Assay medium (e.g., DMEM with 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the WT and KO cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay medium containing a phosphodiesterase inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
Isolated Langendorff Heart Perfusion
This ex vivo protocol assesses the direct effects of a compound on coronary flow and cardiac function.
Materials:
-
WT and A2A receptor KO mice
-
Heparin
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
This compound
Procedure:
-
Animal Preparation: Anesthetize the mouse and administer heparin to prevent blood clotting.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Compound Administration: Infuse this compound into the perfusion buffer at various concentrations.
-
Data Recording: Continuously record coronary flow, heart rate, and left ventricular developed pressure.
-
Data Analysis: Calculate the percentage change in coronary flow and the change in heart rate from baseline for each concentration of the compound.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound via the A2A adenosine receptor.
Experimental Workflow
Assessing the Specificity of N6,N6-Dimethyl-xylo-adenosine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological effects of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. This guide provides a comparative framework based on the well-documented activities of other adenosine (B11128) analogs. The experimental protocols and comparative data herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a synthetic adenosine analog. Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. The specificity of any adenosine analog for these receptor subtypes is a critical determinant of its biological effects and therapeutic potential.
This guide provides a comparative assessment of this compound's potential biological specificity. Due to the scarcity of direct experimental data for this compound, we present a framework for its evaluation by comparing the known properties of well-characterized adenosine receptor ligands. The provided experimental protocols and comparative data tables are designed to facilitate the investigation of this compound's receptor binding profile and its impact on downstream signaling pathways.
Comparative Analysis of Adenosine Receptor Ligands
To provide a context for assessing the specificity of this compound, the following tables summarize the binding affinities and functional potencies of several well-established adenosine receptor agonists and antagonists. These compounds are frequently used as pharmacological tools to characterize adenosine receptor function.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Adenosine Analogs
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Receptor Selectivity | Reference |
| Agonists | ||||||
| NECA (non-selective) | 14 | 20 | 2400 | 6.2 | A3 > A1 > A2A >> A2B | [1] |
| CGS21680 (A2A selective) | 290 | 27 | >10,000 | 67 | A2A selective | [1][2] |
| Antagonists | ||||||
| MRS1754 (A2B selective) | 1330 | 114 | 1.8 | >10,000 | A2B selective | |
| CGS-15943 (non-selective) | 3.5 | 4.2 | 16 | 50 | A1 ≈ A2A > A2B > A3 | [3] |
Note: Ki values are indicative and can vary depending on the experimental conditions (e.g., cell type, radioligand used).
Table 2: Comparative Functional Potency (EC50 or IC50 in nM) on cAMP Signaling
| Compound | Receptor Target | Assay Type | Effect on cAMP | Potency (nM) | Reference |
| Agonists | |||||
| NECA | A2A | cAMP Accumulation | Increase | 12.4 | [4] |
| NECA | A1 | cAMP Inhibition | Decrease | 63 | [4] |
| Antagonists | |||||
| SCH58261 | A2A | cAMP Inhibition | Blocks agonist effect | ~10 | [5] |
Note: EC50/IC50 values are dependent on the specific cell line and assay conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of a novel compound's biological activity. The following are generalized protocols for key assays used to determine the specificity of adenosine analogs.
Protocol 1: Radioligand Displacement Assay for Adenosine Receptors
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound, such as this compound, for the different adenosine receptor subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3), for example, HEK-293 or CHO cells.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
50 µL of the test compound at various concentrations.
-
50 µL of a specific radioligand for the receptor subtype being tested (e.g., [³H]CGS21680 for A2A receptors) at a concentration near its Kd.[6]
-
100 µL of the prepared cell membrane suspension.
-
-
For non-specific binding determination, add a high concentration of a known non-radioactive ligand instead of the test compound.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow binding to reach equilibrium.[7]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7]
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell cAMP Assay using HTRF
This protocol describes a method to assess the functional effect of this compound on the intracellular cyclic AMP (cAMP) levels, a key second messenger for adenosine receptors.
1. Cell Preparation:
-
Seed cells expressing the adenosine receptor of interest into a 384-well plate and culture overnight. The cell density should be optimized for a robust assay window.[8]
2. Compound Treatment:
-
For Gs-coupled receptors (A2A, A2B), which stimulate cAMP production:
-
Add the test compound at various concentrations to the cells.
-
-
For Gi-coupled receptors (A1, A3), which inhibit cAMP production:
-
Add the test compound at various concentrations, followed by a fixed concentration of an adenylyl cyclase activator like forskolin (B1673556) to induce a measurable level of cAMP.
-
-
Include appropriate controls, such as a known agonist and antagonist.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[8][9]
3. Lysis and HTRF Reagent Addition:
-
Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents according to the manufacturer's instructions. These typically include a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[8][10]
4. Incubation and Reading:
-
Incubate the plate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.[8]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[10]
5. Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Generate dose-response curves by plotting the HTRF ratio against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values from these curves.
Visualizing Specificity Assessment
Signaling Pathways
The activation of adenosine receptors initiates distinct downstream signaling cascades. A2A and A2B receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. Conversely, A1 and A3 receptors are usually coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of a novel adenosine analog like this compound.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Characterization of the Drosophila adenosine receptor: the effect of adenosine analogs on cAMP signaling in Drosophila cells and their utility for in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
A Comparative Analysis of N6,N6-Dimethyl-xylo-adenosine and Other Xylo-nucleosides in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N6,N6-Dimethyl-xylo-adenosine and other xylo-nucleosides, focusing on their potential biological activities and the experimental frameworks used for their evaluation. Due to a lack of direct comparative studies in the currently available scientific literature, this document compiles information from various sources to offer a comprehensive, albeit indirect, comparison. The data presented herein should be interpreted with the understanding that experimental conditions may have varied between the cited studies.
Introduction to Xylo-nucleosides
Xylo-nucleosides are a class of nucleoside analogs characterized by the presence of a xylose sugar moiety instead of the naturally occurring ribose or deoxyribose. This structural modification can significantly alter their biological properties, including their recognition by enzymes and receptors, metabolic stability, and ultimately, their therapeutic potential. This compound is a specific analog of adenosine (B11128) featuring a dimethylated nitrogen at the N6 position of the adenine (B156593) base, in addition to the xylose sugar.[1] Such modifications are explored in drug discovery to modulate the affinity and efficacy of these compounds towards their biological targets. Adenosine analogs, in general, are known to interact with adenosine receptors and have potential applications in cardiovascular diseases, inflammation, and oncology.[2][3]
Comparative Biological Activities
While direct comparative quantitative data is scarce, the following table summarizes the reported biological activities of this compound and provides a context for comparison with other N6-substituted adenosine analogs. It is important to note that the xylo-configuration can influence receptor interaction and cellular uptake, potentially leading to a unique pharmacological profile.
| Compound/Analog Class | Reported Biological Activity/Potential Target | Reference |
| This compound | Adenosine analog, potential adenosine receptor agonist.[1] Suggested roles in studying cardiovascular, respiratory, and central nervous system dysfunctions.[1] Classified as a nucleoside antimetabolite with potential in cancer research.[3] | [1][3] |
| N6-Methyl-xylo-adenosine | An adenosine analog with potential roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[4] Its biological activity is hypothesized to be influenced by both the N6-methylation and the xylo-sugar moiety.[5] | [4][5] |
| N6-Substituted Adenosine Analogs (General) | Exhibit a wide range of biological activities, including agonist and antagonist effects at adenosine receptors (A1, A2A, A2B, A3).[6] The nature of the N6-substituent significantly influences receptor affinity and selectivity.[6] | [6] |
Note: The data in this table is compiled from different sources and does not represent a direct head-to-head comparison under the same experimental conditions.
Potential Signaling Pathways of Xylo-nucleoside Adenosine Analogs
As adenosine analogs, xylo-nucleosides like this compound are hypothesized to exert their effects by interacting with adenosine receptors (ARs), which are G-protein coupled receptors (GPCRs). The activation of these receptors can trigger various downstream signaling cascades. The diagram below illustrates a generalized signaling pathway that could be modulated by these compounds.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N6,N6-Dimethyl-xylo-adenosine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. N6,N6-Dimethyl-xylo-adenosine, an adenosine (B11128) analog, requires careful management throughout its lifecycle, including its ultimate disposal. Due to a lack of comprehensive hazard classification data, this compound should be handled as a potentially hazardous substance. Adherence to a strict disposal protocol is essential to minimize risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides essential information regarding personal protective equipment (PPE), spill response, and immediate first aid measures.[1]
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves isolating the area, preventing the spread of the material, and using an appropriate absorbent for cleanup. Discharge into the environment must be avoided.[1]
Step-by-Step Disposal Protocol
The following step-by-step guide outlines the proper procedure for the disposal of this compound and its associated waste. This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of definitive data to the contrary, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biological waste, unless explicitly permitted by your institution's waste management plan. Incompatible chemicals should never be mixed.
2. Container Selection and Labeling:
-
Use Appropriate Containers: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. The container should have a secure, tight-fitting lid.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and date of accumulation. Do not use abbreviations.
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation.
-
Secondary Containment: It is best practice to place liquid waste containers in secondary containment to prevent spills from spreading.
-
Storage Limits: Adhere to the storage limits for hazardous waste in your SAA as defined by your institution and regulatory bodies like the U.S. Environmental Protection Agency (EPA).
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party to arrange for pickup and disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. Discharge into the environment must be avoided.[1]
-
Incineration: While specific disposal methods are determined by waste management professionals, chemical waste of this nature is often incinerated at a licensed facility.
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care as they may retain chemical residues.
| Container Status | Disposal Procedure |
| Not Triple-Rinsed | Treat as hazardous waste. Deface the original label and dispose of the container in the designated hazardous waste stream. |
| Triple-Rinsed | If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, deface the original label before disposal or recycling according to institutional policy. |
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and does not cite specific experimental protocols for this compound. The primary source for handling and initial disposal information is the manufacturer's Safety Data Sheet.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N6,N6-Dimethyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of N6,N6-Dimethyl-xylo-adenosine (CAS No. 669055-52-1), a nucleoside analog utilized in research, particularly in studies related to cancer and cell cycle/DNA damage.[1][2] Given that specific hazard data for this compound is not fully available, a cautious approach is paramount.[3] All procedures should be conducted under the assumption that the compound is potentially hazardous.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 669055-52-1 | [3] |
| Molecular Formula | C12H17N5O4 | [1][4] |
| Molecular Weight | 295.29 g/mol | [1][4] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Solid (at room temperature) | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to ensure laboratory safety and experimental integrity.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate personal protective equipment (PPE), including lab coat, safety goggles, and chemical-resistant gloves, during inspection.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store separately from incompatible materials and foodstuff containers.[3]
-
Follow the specific storage temperature guidelines provided in the table above.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : All handling of the solid compound and stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[3] Ensure emergency exits and a risk-elimination area are established.[3]
-
Personal Protective Equipment :
-
Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection : Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced immediately if contaminated or damaged. Wash and dry hands thoroughly after handling.[3]
-
Body Protection : Wear a lab coat or fire/flame-resistant and impervious clothing.[3]
-
Respiratory Protection : If exposure limits are exceeded or if dust formation is likely, use a full-face respirator.[3]
-
Contingency Plan: Spills and Accidental Exposure
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Spills :
-
Evacuate personnel to a safe area.[3]
-
Ensure adequate ventilation.
-
Remove all sources of ignition. Use non-sparking tools.[3]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
For small spills, collect the material with an absorbent substance and place it in a suitable, closed container for disposal.
-
For large spills, dike the area to contain the spill.
-
Disposal Plan
-
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.
-
Collect waste material in suitable, closed containers.[3]
-
Do not discharge into the environment.[3]
-
Adhered or collected material should be promptly disposed of.[3]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a general methodology for assessing the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]
-
Formazan (B1609692) Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Mix gently to ensure complete solubilization.[5]
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Caption: Workflow for a cell viability (MTT) assay.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
This compound is classified as a nucleoside antimetabolite, a class of compounds that often interfere with DNA synthesis and repair.[1] Upon cellular uptake, these analogs can be phosphorylated and subsequently incorporated into growing DNA chains, leading to chain termination or disruption of DNA structure. This can trigger the DNA damage response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses such as cell cycle arrest, DNA repair, or apoptosis.
Key proteins in this pathway, such as ATM and ATR kinases, are activated in response to DNA damage.[4] They, in turn, phosphorylate downstream targets like CHK1 and CHK2, which mediate cell cycle checkpoints (e.g., G1/S and G2/M) to halt cell division and allow time for repair.[3][4] If the damage is too severe, this pathway can lead to programmed cell death.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
